Lenvatinib
Descripción
Propiedades
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSKHXYHFSIKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194605 | |
| Record name | Lenvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417716-92-8 | |
| Record name | Lenvatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=417716-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417716928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lenvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LENVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE083865G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lenvatinib: A Technical Guide to its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenvatinib is an orally available, multiple-receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant clinical activity in a variety of solid tumors.[1][2][3] Its mechanism of action is centered on the potent and simultaneous inhibition of several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth overview of this compound's molecular targets, the signaling cascades it modulates, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting a specific array of receptor tyrosine kinases.[1][2] Primarily, it inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4), and the platelet-derived growth factor receptor alpha (PDGFRα).[1][2] Additionally, this compound shows inhibitory activity against the KIT and RET proto-oncogenes.[1][2] By blocking these receptors, this compound disrupts the downstream signaling pathways that are crucial for cancer cell proliferation and survival.[3]
Quantitative Analysis of this compound's Kinase Inhibition
The potency of this compound against its molecular targets has been quantified through various in vitro kinase assays, typically measuring the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a quantitative measure of the drug's affinity and inhibitory activity.
| Target | IC50 (nM) | Ki (nM) | Reference |
| VEGFR1 (Flt-1) | 22 | 1.3 | [4][5] |
| VEGFR2 (KDR) | 4.0 | 0.74 | [4][5] |
| VEGFR3 (Flt-4) | 5.2 | 0.71 | [4][5] |
| FGFR1 | 46 | 22 | [4][5] |
| FGFR2 | 8.2 | [4] | |
| FGFR3 | 15 | [4] | |
| PDGFRα | 51 | [5] | |
| PDGFRβ | 100 | [5] | |
| KIT | 100 | 11 | [4][6] |
| RET | 1.5 | [4] |
Signaling Pathways Modulated by this compound
This compound's therapeutic efficacy stems from its ability to concurrently inhibit multiple critical signaling pathways involved in tumorigenesis.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound's inhibition of VEGFR1, VEGFR2, and VEGFR3 blocks the pro-angiogenic signals mediated by VEGF, thereby suppressing tumor neovascularization.
References
- 1. Kit signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 4. RET proto-oncogene - Wikipedia [en.wikipedia.org]
- 5. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Preclinical Profile of Lenvatinib in Thyroid Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Lenvatinib in various types of thyroid cancer, including differentiated (DTC), medullary (MTC), and anaplastic (ATC) thyroid cancers. This document synthesizes key findings on this compound's mechanism of action, in vitro and in vivo efficacy, and associated signaling pathways, presenting quantitative data in structured tables and detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and experimental designs.
In Vitro Efficacy of this compound
This compound has demonstrated varied antiproliferative activity across a panel of human thyroid cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.
Table 1: this compound IC50 Values in Human Thyroid Cancer Cell Lines
| Cell Line | Thyroid Cancer Type | IC50 (µM) | Reference |
| RO82-W-1 | Differentiated (DTC) | 3.8 | [1] |
| TT | Medullary (MTC) | 0.078 | [1] |
| 8505C | Anaplastic (ATC) | 24.26 | [2] |
| TCO1 | Anaplastic (ATC) | 26.32 | [2] |
| BRAF WT/V600E-ATC | Anaplastic (ATC) | 31.79 (without PDGF-BB) | [3] |
| BRAF WT/V600E-ATC | Anaplastic (ATC) | 16.42 (with PDGF-BB) | [3] |
| K1 | Differentiated (DTC) | > 10 | [1] |
| FTC-133 | Differentiated (DTC) | > 10 | [1] |
| FTC-236 | Differentiated (DTC) | > 10 | [1] |
| FTC-238 | Differentiated (DTC) | > 10 | [1] |
Note: this compound showed limited in vitro antiproliferative activity in 9 out of 11 cell lines tested in one study, with IC50 values greater than 10 µM[1].
In Vivo Antitumor Activity of this compound
This compound has demonstrated significant antitumor activity in various human thyroid cancer xenograft models in nude mice. The oral administration of this compound has been shown to inhibit tumor growth and, in some cases, cause tumor shrinkage.
Table 2: In Vivo Antitumor Efficacy of this compound in Thyroid Cancer Xenograft Models
| Xenograft Model | Thyroid Cancer Type | This compound Dose (mg/kg) | Treatment Duration | Antitumor Effect | Reference |
| 5 DTC Models | Differentiated (DTC) | 30 and 100 | 14 days | Significant tumor growth inhibition | [1] |
| 5 ATC Models | Anaplastic (ATC) | 10 and 100 | 14 days | Significant tumor growth inhibition | [1] |
| TT | Medullary (MTC) | 10, 30, and 100 | 29 days | Dose-dependent tumor growth inhibition; tumor shrinkage at 100 mg/kg | [1] |
| AF (ATC) | Anaplastic (ATC) | 25 | Not specified | Significant tumor growth inhibition | [4] |
| BRAF WT/V600E-ATC with pericytes | Anaplastic (ATC) | 100 | 3 weeks | Significant reduction in tumor size | [3] |
Mechanism of Action and Signaling Pathways
The inhibition of these RTKs by this compound disrupts downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
This compound Signaling Pathway
Resistance Mechanism: EGFR Pathway Activation
Preclinical studies have identified the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a potential mechanism of resistance to this compound in thyroid cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in thyroid cancer cell lines.
Protocol:
-
Cell Seeding: Plate thyroid cancer cells (e.g., 8505C, TCO1) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
This compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 50 µM) for 48-72 hours.
-
Cell Viability Assessment: Use a commercial cell viability reagent (e.g., XTT or WST-1) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value using a dose-response curve.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of target RTKs and downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat thyroid cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., FGFR1, FRS2, RET, AKT, ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical in vivo model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human thyroid cancer cells (e.g., 1 x 10^7 cells) into the flank of athymic nude mice.
-
Tumor Growth and Treatment: Monitor tumor growth until the tumors reach a volume of 100-200 mm³. Randomize the mice into treatment and control groups. Administer this compound orally once daily at the desired doses (e.g., 10, 30, 100 mg/kg).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days and calculate using the formula: (length x width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Immunohistochemistry (IHC) for Microvessel Density
Objective: To assess the anti-angiogenic effect of this compound by measuring microvessel density (MVD) in tumor tissues.
Protocol:
-
Tissue Preparation: Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Antigen Retrieval: Deparaffinize and rehydrate tissue sections, then perform antigen retrieval using a citrate buffer.
-
Immunostaining: Block endogenous peroxidase activity and incubate the sections with a primary antibody against an endothelial cell marker (e.g., CD31) overnight at 4°C.
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB substrate.
-
Quantification: Count the number of stained microvessels in several high-power fields to determine the MVD.
Experimental Workflow Diagram
References
- 1. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of this compound (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models [mdpi.com]
- 3. The Tyrosine Kinase Inhibitor this compound Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action (MOA) of LENVIMA® (this compound) [lenvimahcp.com]
In vitro and in vivo models for Lenvatinib research
A Technical Guide to In Vitro and In Vivo Models for Lenvatinib Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action and Signaling Pathways
This compound's efficacy stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) crucial for tumor progression.[1] By targeting VEGFRs, it potently blocks the formation of new blood vessels (angiogenesis), a process vital for supplying nutrients to growing tumors.[4][5] Concurrently, its inhibition of FGFR, PDGFRα, KIT, and RET disrupts intracellular signaling cascades, such as the Ras/MAPK and PI3K/AKT pathways, that drive cancer cell proliferation and survival.[6] In specific cancers like HCC, this compound also shows direct antiproliferative activity by inhibiting activated FGFR signaling and the phosphorylation of its substrate, FRS2α.[3]
In Vitro Models
Cell Line Models
A variety of human cancer cell lines are utilized to study this compound's effects across different malignancies. The choice of cell line is critical, as sensitivity can vary significantly based on the underlying genetic drivers of the cancer type.
Table 1: Common In Vitro Cell Line Models for this compound Research
| Cancer Type | Cell Line | Key Characteristics / Sensitivity | Citation(s) |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Huh-7, Hep3B, JHH-7 | Sensitive, often with activated FGF signaling. | [7] |
| PLC/PRF/5, Li-7 | Generally less sensitive or resistant. | [8] | |
| SNU-398, SNU-449 | Used to study FGF and EGFR pathway interactions. | [9][10] | |
| HepG2 | Common model for general cytotoxicity studies. | [11] | |
| Thyroid Cancer | TPC-1 (Papillary) | Used for generating this compound-resistant models. | [12] |
| RO82-W-1 (Differentiated) | Sensitive; overexpresses FGFR1. | [13] | |
| TT (Medullary) | Sensitive; harbors RET C634W mutation. | [13] | |
| 8505C, SW1736 (Anaplastic) | Used to study effects on highly aggressive thyroid cancer. | [14][15][16] |
| Endothelial Cells | HUVEC | Human Umbilical Vein Endothelial Cells used for angiogenesis (tube formation) assays. |[17] |
This compound-Resistant Cell Line Models
Understanding acquired resistance is a major focus of this compound research. Resistant cell lines are typically developed by exposing parental, sensitive cell lines to gradually increasing concentrations of this compound over several months.[11][12] This process selects for cells that have developed mechanisms to evade the drug's effects.
Key Experimental Protocols (In Vitro)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Seed cells (e.g., 2,000-10,000 cells/well) in 96-well plates and incubate overnight to allow for attachment.[18]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0 to 50 µM).[14] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[18]
-
Viability Assessment: Add a viability reagent such as MTT or CCK-8 to each well and incubate according to the manufacturer's instructions.[18][19]
-
Data Acquisition: Measure the absorbance using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.[20]
This assay assesses the anti-angiogenic potential of this compound.
-
Plate Coating: Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the matrix-coated wells in media containing various concentrations of this compound or vehicle control.[21]
-
Incubation: Incubate for 6-18 hours, allowing endothelial cells to form capillary-like structures (tubes).
-
Imaging: Visualize and capture images of the tube network using a microscope.
-
Analysis: Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops. A reduction in these parameters indicates anti-angiogenic activity.
Quantitative Data Summary (In Vitro)
Table 2: Representative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
|---|---|---|---|
| Parental Cells | |||
| TT | Medullary Thyroid Cancer | 0.078 | [13] |
| Hep3B2.1-7 | Hepatocellular Carcinoma | 0.23 | [7] |
| HuH-7 | Hepatocellular Carcinoma | 0.42 - 3.5 | [7][22] |
| RO82-W-1 | Differentiated Thyroid Cancer | 3.8 | [13] |
| AF | Anaplastic Thyroid Cancer | 8.2 | [14] |
| 8305C | Anaplastic Thyroid Cancer | 18.0 | [14] |
| ATC (Primary) | Anaplastic Thyroid Cancer | 19.0 | [14] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 23.1 | [22] |
| Resistant Cells | |||
| rHuh-7 | This compound-Resistant HCC | 50.3 | [22] |
| rPLC | this compound-Resistant HCC | 59.7 |[22] |
In Vivo Models
In vivo models are indispensable for evaluating the systemic efficacy, pharmacodynamics, and toxicity of this compound in a more complex biological environment.
Xenograft and Patient-Derived Xenograft (PDX) Models
The most common in vivo approach involves implanting human tumor cells or patient tumor tissue into immunodeficient mice.
-
Cell Line-Derived Xenografts (CDX): Established by subcutaneously injecting cultured cancer cells into mice. These models are highly reproducible and useful for initial efficacy screening.[8][9][13]
-
Patient-Derived Xenografts (PDX): Created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[23][24] PDX models better retain the heterogeneity and molecular characteristics of the original human tumor, making them powerful tools for translational research and predicting clinical response.[23][24][25][26]
Table 3: Common In Vivo Models for this compound Research
| Model Type | Cancer Type | Cell Line / Source | Mouse Strain | Citation(s) |
|---|---|---|---|---|
| CDX | Hepatocellular Carcinoma | Hep3B2.1-7, SNU-398 | Nude (BALB/c nu/nu) | [9] |
| CDX | Hepatocellular Carcinoma | Huh-7 | Nude | [5][8] |
| CDX | Thyroid Cancer (DTC, MTC, ATC) | Various Cell Lines | Nude | [13] |
| CDX | Anaplastic Thyroid Cancer | AF Cells | Nude (CD nu/nu) | [14] |
| PDX | Gastric Cancer | Patient Tumors | Nude (Foxn1nu), NSG |[23][24][26] |
Key Experimental Protocols (In Vivo)
-
Cell/Tissue Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-8 x 10^6 cells) or implant a small fragment of patient tumor tissue into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[8][11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[9][27]
-
Randomization: Randomize mice into treatment (this compound) and control (vehicle) groups.
-
Drug Administration: Administer this compound orally via gavage, typically once daily. Doses can range from 3 mg/kg to 100 mg/kg depending on the model and study objective.[9][21][28]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = 0.5 × (Length × Width²).[28]
-
Endpoint: Continue treatment for a defined period (e.g., 14-21 days).[23][28] At the end of the study, sacrifice the mice and excise the tumors for further analysis.
-
Analysis: Compare the tumor growth curves and final tumor weights between treated and control groups. Perform immunohistochemistry (IHC) on tumor sections to assess markers like CD31 (microvessel density) and Ki-67 (proliferation).[9][13]
Quantitative Data Summary (In Vivo)
Table 4: Summary of this compound Efficacy in Preclinical In Vivo Models
| Cancer Type | Model | This compound Dose (mg/kg) | Outcome | Citation(s) |
|---|---|---|---|---|
| Gastric Cancer | PDX | Not specified | Mean %Δ tumor volume: -33% (vs. 190% in vehicle) | [23][24][26] |
| HCC | Hep3B2.1-7 Xenograft | 3 - 30 | Significant, dose-dependent tumor growth inhibition | [9] |
| HCC | SNU-398 Xenograft | 10, 30 | Significant tumor growth inhibition | [9] |
| Pancreatic Cancer | KP-1/VEGF Xenograft | 1 - 100 | Significant, dose-dependent tumor growth inhibition | [27][29] |
| Various Cancers | 7 Xenograft Models | 100 | Tumor shrinkage (>10%) in 4 of 7 models |[29] |
Pharmacodynamic Biomarkers
Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and understanding the biological effects of this compound. These are often measured in serum or plasma from clinical trial participants or animal models.
Table 5: Key Pharmacodynamic Biomarkers for this compound Activity
| Biomarker | Change with this compound | Biological Significance | Citation(s) |
|---|---|---|---|
| VEGF | Increase | Reflects successful blockade of VEGFRs, leading to a compensatory rise in the ligand. | [30][31][32][33] |
| FGF23 / FGF19 | Increase | Indicates target engagement and inhibition of the FGFR pathway. | [30][31][32][33] |
| ANG2 (Angiopoietin-2) | Decrease | Associated with anti-angiogenic effects and correlates with tumor shrinkage. | [30][32] |
| sTie2 | Decrease | Soluble form of the Tie2 receptor; decrease is linked to anti-angiogenic response. |[32] |
Analyses from clinical studies, such as the REFLECT trial, have shown that this compound treatment leads to significant increases in serum VEGF, FGF19, and FGF23, and that these changes can be correlated with tumor response.[30][31][33] Higher baseline levels of angiogenic factors like VEGF and ANG2 may be prognostic for shorter overall survival, highlighting their importance in patient stratification.[30][31]
Conclusion
The study of this compound relies on a diverse array of in vitro and in vivo models that are critical for elucidating its multi-faceted mechanism of action, defining its spectrum of activity, and investigating mechanisms of resistance. Standardized cell-based assays provide essential data on potency and cellular effects, while sophisticated xenograft and PDX models offer invaluable insights into anti-tumor efficacy and pharmacodynamics in a systemic context. The continued refinement and application of these models, coupled with robust biomarker analysis, will be paramount for optimizing this compound's clinical use and developing effective combination therapies for patients with advanced cancer.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of Action (MOA) of LENVIMA® (this compound) [lenvimahcp.com]
- 3. mims.com [mims.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sophoridine suppresses this compound‐resistant hepatocellular carcinoma growth by inhibiting RAS/MEK/ERK axis via decreasing VEGFR2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
- 16. The Tyrosine Kinase Inhibitor this compound Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. This compound, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. This compound inhibits the growth of gastric cancer patient-derived xenografts generated from a heterogeneous population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. This compound, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antiproliferative Effect of this compound on Human Liver Cancer Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. vascularcell.com [vascularcell.com]
- 30. Pharmacodynamic Biomarkers Predictive of Survival Benefit with this compound in Unresectable Hepatocellular Carcinoma: From the Phase III REFLECT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. ascopubs.org [ascopubs.org]
- 33. Pharmacodynamic Biomarkers Predictive of Survival Benefit with this compound in Unresectable Hepatocellular Carcinoma: From the Phase III REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenvatinib: A Technical Guide to Preclinical Pharmacokinetics and Pharmacodynamics
This guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, as characterized in various animal models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational oncology research.
Mechanism of Action
This compound is an oral receptor tyrosine kinase (RTK) inhibitor that selectively targets several signaling pathways implicated in pathogenic angiogenesis, tumor growth, and cancer progression. Its primary mechanism involves the inhibition of the kinase activities of Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3.[1][2][3] By blocking the VEGF/VEGFR signaling pathway, this compound potently inhibits tumor angiogenesis, a critical process for tumor growth and metastasis.[4][5]
In addition to its antiangiogenic effects, this compound also inhibits other RTKs, including Fibroblast Growth Factor (FGF) receptors FGFR1, 2, 3, and 4, the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the proto-oncogenes KIT and RET.[1][2][3] This multi-targeted approach allows this compound to simultaneously suppress various cellular processes essential for cancer cell proliferation and survival.[1][4] The inhibition of these pathways blocks downstream signal transduction cascades such as Ras/MAPK and PI3K/AKT, leading to reduced tumor cell growth and induction of apoptosis.[4]
Pharmacokinetics in Animal Models
Cross-species pharmacokinetic studies have been conducted in mice, rats, dogs, and monkeys to characterize the absorption, distribution, metabolism, and excretion of this compound.[6][7] These studies are crucial for predicting human pharmacokinetics and establishing safe and effective dosing for first-in-human trials.
Experimental Protocols
A generalized workflow for these nonclinical PK studies is outlined below. Specific parameters vary between studies and species.
-
Animals: Studies typically use common laboratory strains of ICR mice, Sprague-Dawley (SD) rats, Beagle dogs, and Cynomolgus monkeys.[6][8]
-
Dosing Formulation: For intravenous administration, this compound is often dissolved in a solution like 5% glucose.[6] For oral administration, it is prepared as a suspension in water.[6][9]
-
Administration: Intravenous doses are administered via an appropriate vein (e.g., tail vein in mice, cephalic vein in dogs and monkeys).[6] Oral doses are given by gavage.[6][9]
-
Sample Collection: Blood samples are collected serially at multiple time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.[6]
-
Bioanalysis: Plasma concentrations of this compound are determined using validated analytical methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[6][8]
Pharmacokinetic Data
The tables below summarize key pharmacokinetic parameters of this compound following intravenous and oral administration in various animal models. This compound generally exhibits relatively low clearance and a low volume of distribution across species.[6][7] Oral bioavailability is moderate to high, ranging from approximately 64% to 78% in the species tested.[6][7] In mice and rats, the pharmacokinetics were found to be nearly linear at oral doses from 3 to 30 mg/kg.[6][7]
Table 1: Pharmacokinetic Parameters of this compound after a Single 3 mg/kg Intravenous (IV) Dose
| Parameter | Mouse | Rat | Dog | Monkey |
| CL (mL/h/kg) | 20.3 | 11.2 | 10.3 | 4.8 |
| Vdss (L/kg) | 0.82 | 0.63 | 0.76 | 0.44 |
| t1/2 (h) | 5.3 | 6.0 | 7.4 | 10.0 |
| AUCinf (ng·h/mL) | 147,700 | 267,900 | 291,300 | 625,000 |
| Source: Data compiled from Mizuo H, et al. Sci Rep. 2023.[6] |
Table 2: Pharmacokinetic Parameters of this compound after a Single Oral (PO) Dose
| Dose (mg/kg) | Parameter | Mouse | Rat | Dog | Monkey |
| 3 | Cmax (ng/mL) | 9,900 | 18,300 | 15,300 | 44,700 |
| Tmax (h) | 0.5 | 1.0 | 2.0 | 2.0 | |
| AUCinf (ng·h/mL) | 94,600 | 209,000 | 225,800 | 400,000 | |
| F (%) | 64.0 | 78.0 | 77.5 | 64.0 | |
| 10 | Cmax (ng/mL) | 32,700 | 66,200 | N/A | N/A |
| Tmax (h) | 0.5 | 1.0 | N/A | N/A | |
| AUCinf (ng·h/mL) | 338,300 | 750,000 | N/A | N/A | |
| 30 | Cmax (ng/mL) | 98,300 | 221,000 | N/A | N/A |
| Tmax (h) | 1.0 | 2.0 | N/A | N/A | |
| AUCinf (ng·h/mL) | 1,223,300 | 2,526,700 | N/A | N/A | |
| Source: Data compiled from Mizuo H, et al. Sci Rep. 2023.[6][10] |
Abbreviations: CL, total body clearance; Vdss, volume of distribution at steady state; t1/2, terminal half-life; AUCinf, area under the plasma concentration-time curve from time zero to infinity; Cmax, maximum plasma concentration; Tmax, time to reach Cmax; F, bioavailability; N/A, not available.
Pharmacodynamics in Animal Models
The antitumor efficacy of this compound has been demonstrated in a wide range of preclinical cancer models, including cell line-derived xenografts and patient-derived xenografts (PDX). These studies confirm the in vivo activity of this compound against various tumor types, consistent with its mechanism of action.
Experimental Protocols
Efficacy studies typically involve implanting human tumor cells or tissues into immunodeficient mice, followed by treatment with this compound or a vehicle control.
-
Animal Models: Immunodeficient mice, such as nude, NOD-SCID, or NSG mice, are commonly used to host human tumor xenografts.[11][12][13]
-
Tumor Implantation: Human cancer cell lines (e.g., for thyroid, hepatocellular carcinoma) or patient-derived tumor fragments are implanted subcutaneously.[12][13]
-
Treatment Regimen: Once tumors reach a specified volume (e.g., 100-300 mm³), mice are randomized into groups and treated orally, once daily, with this compound at doses ranging from 3 to 100 mg/kg or a vehicle control.[12][14]
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. The primary efficacy endpoint is often tumor growth inhibition (TGI) or the relative change in tumor volume compared to the control group.[15]
-
Pharmacodynamic Biomarkers: At the end of the study, tumors are often resected for biomarker analysis. Antiangiogenic activity is assessed by measuring microvessel density (MVD) via immunohistochemical staining for the endothelial cell marker CD31.[12] Target engagement is confirmed by measuring the phosphorylation status of downstream signaling proteins like FRS2 and Erk via Western blot.[16]
Pharmacodynamic Data
This compound has demonstrated significant, dose-dependent antitumor and antiangiogenic activity across various preclinical models.
Table 3: Summary of this compound Antitumor Activity in Xenograft Models
| Cancer Type | Animal Model | Cell Line / PDX | Dose (mg/kg, PO) | Efficacy Outcome | Reference |
| Differentiated Thyroid | Nude Mouse | Multiple | 10 - 100 | Significant tumor growth inhibition; Reduced MVD | [12] |
| Anaplastic Thyroid | Nude Mouse | Multiple | 10 - 100 | Significant tumor growth inhibition; Reduced MVD | [12] |
| Anaplastic Thyroid | Athymic Mouse | 8305C | 3, 10, 30, 100 | Dose-dependent inhibition of tumor growth | [14] |
| Hepatocellular | Nude Mouse | PLC/PRF/5 | N/A | Potent reduction in MVD | [16] |
| Hepatocellular | Nude Mouse | Hep3B2.1-7, SNU-398 | N/A | Tumor growth inhibition; Decreased p-FRS2 & p-Erk | [16] |
| Gastric | Nude/NSG Mouse | PDX | N/A | Mean %Δvtumor: -33% (this compound) vs. 190% (Vehicle) | [11][17] |
Abbreviations: PO, orally; MVD, microvessel density; PDX, patient-derived xenograft; p-FRS2, phosphorylated FGF-receptor substrate 2α; p-Erk, phosphorylated extracellular signal-regulated kinase; %Δvtumor, percent tumor volume change.
These preclinical findings highlight this compound's potent dual activity in inhibiting tumor angiogenesis and directly suppressing tumor cell signaling pathways. The robust dataset from these animal models has been instrumental in guiding the clinical development of this compound and establishing its role as an effective therapy for several types of advanced cancers.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mims.com [mims.com]
- 4. This compound: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 5. qingmupharm.com [qingmupharm.com]
- 6. Cross-species comparison in nonclinical pharmacokinetics of this compound by a simple HPLC with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Differences in the pharmacokinetics and steady-state blood concentrations of orally administered this compound in adult and juvenile rats [frontiersin.org]
- 9. Differences in the pharmacokinetics and steady-state blood concentrations of orally administered this compound in adult and juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the growth of gastric cancer patient-derived xenografts generated from a heterogeneous population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Lenvatinib's Dual Inhibition of VEGFR and FGFR Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenvatinib is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in various malignancies, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2][3][4] Its potent anti-tumor and anti-angiogenic effects are primarily attributed to the simultaneous inhibition of vascular endothelial growth factor receptors (VEGFR1-3) and fibroblast growth factor receptors (FGFR1-4).[3][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in disrupting the VEGFR and FGFR signaling pathways. It includes a compilation of quantitative data from preclinical studies, detailed representative experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows.
Introduction: The Rationale for Dual Pathway Inhibition
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[7] The VEGF-VEGFR and FGF-FGFR signaling axes are two of the most critical pathways driving tumor angiogenesis.[1][8]
-
VEGF/VEGFR Pathway: The binding of VEGF ligands to their receptors on endothelial cells activates downstream signaling, promoting endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[3][8]
-
FGF/FGFR Pathway: This pathway is also a key regulator of angiogenesis and can act as a compensatory mechanism when the VEGFR pathway is inhibited.[1][8] Activation of FGFR signaling can promote resistance to anti-VEGF therapies.
By simultaneously targeting both the VEGFR and FGFR pathways, this compound offers a more comprehensive blockade of tumor angiogenesis, potentially overcoming resistance mechanisms and leading to more potent anti-tumor effects.[1][2] this compound also exhibits inhibitory activity against other receptor tyrosine kinases (RTKs) implicated in oncogenesis, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[3][9]
Mechanism of Action: A Multi-Targeted Kinase Inhibitor
This compound exerts its therapeutic effects by binding to the ATP-binding pocket of multiple RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[8][10] Co-crystal structure analysis has revealed a distinct (Type V) binding mode to VEGFR2, which contributes to its potent and selective inhibition.[2][10][11] This unique interaction involves both the ATP-binding site and a neighboring allosteric region, leading to a rapid association rate and a relatively slow dissociation rate.[10]
Inhibition of the VEGFR Signaling Pathway
This compound potently inhibits VEGFR1, VEGFR2, and VEGFR3.[7] Inhibition of VEGFR2, the primary mediator of VEGF-driven angiogenesis, blocks the phosphorylation of key downstream signaling molecules such as Akt and extracellular signal-regulated kinase (Erk)1/2.[7] This disruption leads to the inhibition of endothelial cell proliferation and tube formation, crucial steps in angiogenesis.[7]
Inhibition of the FGFR Signaling Pathway
This compound also demonstrates potent inhibitory activity against FGFR1, 2, 3, and 4.[3] The FGF/FGFR axis is not only involved in angiogenesis but can also directly drive tumor cell proliferation in certain cancer types.[2][8] By inhibiting FGFR, this compound can exert a dual effect: suppressing angiogenesis and directly inhibiting the growth of tumor cells that are dependent on FGF signaling.[2] Furthermore, inhibition of the FGFR pathway by this compound has been shown to reactivate interferon-gamma (IFNγ) signaling in tumor cells, which may enhance anti-tumor immunity, particularly when combined with immune checkpoint inhibitors.[9][12]
Quantitative Data: In Vitro and In Vivo Activity
The following tables summarize the quantitative data on this compound's inhibitory activity from various preclinical studies.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Inhibition Parameter | Value (nM) | Reference(s) |
| VEGFR1 (Flt-1) | Ki | 1.3 | [7] |
| IC50 | 22 | [13] | |
| VEGFR2 (KDR) | Ki | 0.74 | [7] |
| IC50 | 4.0 | [13] | |
| VEGFR3 (Flt-4) | Ki | 0.71 | [7] |
| IC50 | 5.2 | [13] | |
| FGFR1 | Ki | 22 | [7] |
| IC50 | 46 | [13] | |
| FGFR2 | Ki | 8.2 | [7] |
| IC50 | 27 | [14] | |
| FGFR3 | Ki | 15 | [7] |
| IC50 | 52 | [14] | |
| FGFR4 | IC50 | 43 | [14] |
| PDGFRα | IC50 | 51 | [13] |
| KIT | Ki | 11 | [7] |
| RET | Ki | 1.5 | [7] |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values represent the potency of the drug. Lower values indicate greater potency.
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Stimulant | Parameter | Value | Reference(s) |
| Cell Proliferation | HUVEC | VEGF | IC50 | 3.4 nM | [7] |
| HUVEC | bFGF | IC50 | - | [7] | |
| Tube Formation | HUVEC | VEGF | IC50 | 2.7 nM | [7] |
| HUVEC | bFGF | IC50 | 7.3 nM | [1][15] | |
| HUVEC | VEGF + bFGF | IC50 | 12.6 nM | [1][15] | |
| VEGFR2 Phosphorylation | HUVEC | VEGF | IC50 | 0.25 nM | [7] |
| Cell Proliferation | Hep3B2.1-7 (HCC) | - | IC50 | 0.23 µM | [13] |
| Cell Proliferation | HuH-7 (HCC) | - | IC50 | 0.42 µM | [13] |
| Cell Proliferation | 8505C (ATC) | - | IC50 | 24.26 µM | [16] |
| Cell Proliferation | TCO1 (ATC) | - | IC50 | 26.32 µM | [16] |
HUVEC: Human Umbilical Vein Endothelial Cells; HCC: Hepatocellular Carcinoma; ATC: Anaplastic Thyroid Cancer.
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Dosing | Outcome | Reference(s) |
| KP-1/VEGF (Pancreatic) | 1-100 mg/kg | Significant tumor growth inhibition | [7] |
| KP-1/VEGF (Pancreatic) | 1-100 mg/kg | 80-86% reduction in Microvessel Density (MVD) | [7] |
| KP-1/FGF (Pancreatic) | 10-30 mg/kg | Significant inhibition of in vivo angiogenesis | [7] |
| RAG (Murine RCC) | 10 mg/kg | Increased STAT1 phosphorylation and PD-L1 expression | [9] |
| HCC Models | - | Significant antitumor and antiangiogenic activities | [16] |
RCC: Renal Cell Carcinoma.
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound's dual inhibition of VEGFR and FGFR signaling pathways.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for an anti-angiogenic agent like this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are synthesized from standard methodologies and may require optimization for specific laboratory conditions.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the phosphorylation activity of purified VEGFR and FGFR kinases.
-
Plate Coating: Coat a 96-well microplate with a kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA), ATP at a concentration near its Km, and the purified recombinant kinase (e.g., VEGFR2, FGFR1).
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add the kinase reaction mixture to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add a primary antibody that specifically detects the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate for 1 hour.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
HUVEC Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Plate Preparation: Thaw a basement membrane extract (BME), such as Matrigel, on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate and allow it to polymerize by incubating at 37°C for 30-60 minutes.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to approximately 80% confluency. Harvest the cells and resuspend them in a low-serum medium.
-
Assay Setup:
-
Prepare a cell suspension of HUVECs (1-2 x 10⁴ cells/well).
-
In separate tubes, pre-treat the cell suspensions with various concentrations of this compound or vehicle control.
-
Add the appropriate angiogenic stimulant (e.g., 20 ng/mL VEGF and/or 20 ng/mL bFGF) to the wells, except for the negative control.
-
Seed the treated HUVEC suspension onto the solidified BME layer.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging and Analysis:
-
Visualize the formation of tubular networks using an inverted light microscope.
-
Capture images from several random fields for each well.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an appropriate plugin).
-
Calculate the percent inhibition relative to the stimulated control and determine the IC₅₀ value.
-
Cell Proliferation Assay (CCK-8/WST-8 based)
This colorimetric assay measures cell viability and proliferation by quantifying the metabolic activity of cells.
-
Cell Seeding: Seed tumor cells or HUVECs into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.2, 0.4, 1.0 µM) or vehicle control. For HUVECs, the medium should also contain an angiogenic stimulus like VEGF.
-
Incubation: Incubate the plate for a specified period (e.g., 72 to 144 hours).[17][18]
-
Assay Reaction: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the WST-8 tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell proliferation relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of proliferation against the log of this compound concentration.
In Vivo Murine Xenograft Model
This model evaluates the antitumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HuH-7 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomly assign mice to treatment groups (e.g., vehicle control, this compound).
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) once daily at the desired dose (e.g., 10 mg/kg).
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control.
-
Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for microvessel density (CD31 staining) or Western blotting for target protein phosphorylation.
-
Conclusion
This compound is a potent multi-kinase inhibitor that effectively targets key drivers of tumor angiogenesis, the VEGFR and FGFR pathways. Its unique binding kinetics and dual inhibitory action provide a robust mechanism for suppressing tumor growth, as demonstrated by extensive preclinical quantitative data. The experimental protocols detailed herein represent the standard methodologies used to characterize the anti-angiogenic and anti-tumor properties of such targeted therapies. This comprehensive understanding of this compound's mode of action is crucial for its continued development and for identifying patient populations most likely to benefit from this therapy.
References
- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 3. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 9. promega.com [promega.com]
- 10. Immunomodulatory Effects of this compound Plus Anti-Programmed Cell Death Protein 1 in Mice and Rationale for Patient Enrichment in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]
- 13. promocell.com [promocell.com]
- 14. apexbt.com [apexbt.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Antitumor and Antiangiogenic Activities of this compound in Mouse Xenograft Models of Vascular Endothelial Growth Factor-Induced Hypervascular Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
Off-Target Effects of Lenvatinib in Preclinical Models: An In-depth Technical Guide
Introduction
Lenvatinib is a multi-kinase inhibitor approved for the treatment of several types of cancer, including differentiated thyroid cancer (DTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC).[1][2] Its primary mechanism of action is the potent inhibition of vascular endothelial growth factor receptors (VEGFR1-3), which are crucial for angiogenesis, the process of new blood vessel formation that is vital for tumor growth.[3][4] However, this compound's anti-cancer activity is not solely dependent on its anti-angiogenic properties. It also inhibits a range of other receptor tyrosine kinases (RTKs) that are implicated in tumor proliferation and progression.[4][5]
This technical guide provides a comprehensive overview of the off-target effects of this compound observed in preclinical models. For the purpose of this guide, "off-target" refers to the inhibition of kinases other than the primary VEGFR targets, which contributes to this compound's broad-spectrum activity and its distinct efficacy and toxicity profile. We will delve into its inhibitory profile against various kinases, the resultant impact on cellular signaling pathways, and the methodologies used to elucidate these effects.
Off-Target Kinase Profile of this compound
This compound's unique therapeutic profile is a result of its ability to engage multiple oncogenic and pro-angiogenic pathways. Beyond VEGFRs, it potently inhibits Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), the KIT proto-oncogene, and the Rearranged during Transfection (RET) proto-oncogene.[1][6][7] This multi-targeted nature allows it to simultaneously suppress tumor cell proliferation and tumor angiogenesis.[8]
The inhibitory activity of this compound against this panel of kinases has been quantified in various preclinical studies, typically through cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric used to measure the potency of a drug in inhibiting a specific biological or biochemical function.
Quantitative Inhibitory Activity of this compound Against Key Kinase Targets
| Kinase Target | IC50 (nmol/L) | Reference |
| VEGFR1 (FLT1) | 22 | [8] |
| VEGFR2 (KDR) | 4 | [8] |
| VEGFR3 (FLT4) | 5.2 | [8] |
| FGFR1 | 46 | [8] |
| FGFR2 | 35 | [9] |
| FGFR3 | 77 | [9] |
| PDGFRα | 51 | [6] |
| PDGFRβ | 39 | [10] |
| KIT | 71 | [1] |
| RET | 31 | [6] |
This table summarizes representative IC50 values from preclinical cell-free kinase assays. Actual values may vary depending on the specific experimental conditions.
Affected Signaling Pathways and Cellular Effects
The inhibition of these "off-target" kinases by this compound disrupts several critical signaling cascades within cancer cells and the tumor microenvironment, leading to a dual effect of anti-proliferation and anti-angiogenesis.
FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF)/FGFR axis is a key pathway in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. This compound's inhibition of FGFR1-4 has been shown to suppress tumor growth directly.[11] In preclinical thyroid cancer models, for instance, this compound inhibited the bFGF-induced phosphorylation of FGFR1 and its downstream effectors FRS2, MEK, and ERK in cell lines that overexpress FGFR1.[7] This demonstrates a direct anti-proliferative effect mediated by FGFR blockade.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF)/PDGFR pathway plays a significant role in the proliferation of stromal cells and pericytes, which are essential components of the tumor microenvironment that support tumor vasculature.[10] this compound's inhibition of PDGFRβ, in particular, targets pericytes, leading to a reduction in tumor vascularization.[10] Preclinical studies have shown that this compound strongly inhibits pericyte viability by down-regulating the MAPK, pAKT, and p-p70S6-kinase pathways downstream of PDGFR-β.[10]
RET and KIT Signaling Pathways
Mutations and fusions of the RET proto-oncogene are oncogenic drivers in medullary and papillary thyroid cancers.[7] this compound has demonstrated direct antitumor activity by inhibiting the phosphorylation of mutated RET in preclinical MTC models.[7][8] Similarly, the inhibition of KIT, another RTK involved in various malignancies, contributes to this compound's anti-proliferative effects.[1]
Detailed Experimental Protocols
The characterization of this compound's off-target effects relies on a combination of in vitro and in vivo preclinical assays.
In Vitro Kinase Inhibition Assays
Objective: To determine the IC50 values of this compound against a panel of purified kinases.
Methodology (Example: ELISA-based assay):
-
Plate Coating: 96-well plates are coated with a substrate specific to the kinase of interest.
-
Kinase Reaction: The purified recombinant kinase is added to the wells along with ATP and varying concentrations of this compound (typically a serial dilution). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
Detection: The reaction is stopped, and a primary antibody specific to the phosphorylated substrate is added.
-
Signal Quantification: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate. The resulting colorimetric signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Data Analysis: The signal intensity is plotted against the this compound concentration, and the IC50 value is calculated using non-linear regression analysis.
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Methodology (Example: MTT Assay):
-
Cell Seeding: Cancer cells (e.g., 2,000-5,000 cells/well) are seeded into 96-well plates and allowed to adhere overnight.[12]
-
Drug Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).[12][13]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blotting for Phospho-protein Analysis
Objective: To determine if this compound inhibits the phosphorylation of specific downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for proliferation assays.
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of a target protein (e.g., phospho-ERK) and the total form of the protein (as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The band intensities for the phosphorylated protein are normalized to the total protein to determine the extent of inhibition.[7]
In Vivo Tumor Xenograft Models
Objective: To evaluate the antitumor and anti-angiogenic efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1][8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at specified doses (e.g., 10, 30, 100 mg/kg).[7] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised.
-
Analysis:
-
Antitumor Activity: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Anti-angiogenic Activity: Tumors are processed for immunohistochemical analysis. Microvessel density (MVD) is quantified by staining for an endothelial cell marker, such as CD31.[7]
-
Conclusion
In preclinical models, this compound demonstrates a complex pharmacological profile characterized by the potent inhibition of VEGFRs and a range of other key oncogenic RTKs, including FGFR, PDGFR, RET, and KIT. These so-called "off-target" effects are integral to its mechanism of action, providing a dual blockade against tumor angiogenesis and direct tumor cell proliferation. The elucidation of these activities through a combination of enzymatic, cellular, and in vivo assays has been crucial for understanding its broad clinical efficacy. This multi-targeted profile, however, also likely contributes to its unique spectrum of observed side effects, such as hypertension and proteinuria, which are common class effects of VEGFR inhibitors, as well as other toxicities that may be linked to the inhibition of its other targets.[1][14] A thorough understanding of this off-target profile is essential for researchers and drug development professionals seeking to optimize its therapeutic potential and develop novel combination strategies.
References
- 1. This compound, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: A Promising Molecular Targeted Agent for Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular interaction pattern of this compound enables inhibition of wild-type or kinase-mutated FGFR2-driven cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Targets PDGFR-β Pericytes and Inhibits Synergy With Thyroid Carcinoma Cells: Novel Translational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses cancer stem-like cells in HCC by inhibiting FGFR1-3 signaling, but not FGFR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The multiple‐kinase inhibitor this compound inhibits the proliferation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for Lenvatinib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of Lenvatinib dosage and administration in mouse xenograft models, offering detailed protocols and quantitative data to guide researchers in their preclinical studies.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by simultaneously targeting multiple signaling pathways crucial for tumor growth and angiogenesis. The inhibition of VEGFR, FGFR, and PDGFRα disrupts downstream signaling cascades, including the Ras/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to decreased cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways involved in tumor growth and angiogenesis.
This compound Dosage and Administration in Mouse Xenograft Models
The optimal dosage of this compound can vary depending on the tumor type, the specific cell line used, and the overall health of the animal model. The following tables summarize reported dosages from various preclinical studies. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) for a specific mouse strain and experimental conditions.
Table 1: this compound Dosages in Subcutaneous Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Frequency | Reference |
| Thyroid Cancer (Differentiated) | RO82-W-1 | Nude | 10, 30, 100 | Oral Gavage | Once Daily | [4] |
| Thyroid Cancer (Anaplastic) | 8505C | Nude | 10, 30, 100 | Oral Gavage | Once Daily | [4] |
| Thyroid Cancer (Medullary) | TT | Nude | 10, 30, 100 | Oral Gavage | Once Daily | [4] |
| Hepatocellular Carcinoma | HuH-7 | Nude | 0.2 mg/day (~10 mg/kg) | Oral Gavage | Once Daily | [4] |
| Hepatocellular Carcinoma | PLC/PRF/5 | Nude | 3, 10, 30 | Oral Gavage | Once Daily | [5] |
| Renal Cell Carcinoma | A-498 | Nude | 10, 30, 100 | Oral Gavage | Once Daily | [6] |
| Endometrial Cancer | HEC-1A | Nude | 10, 30, 100 | Oral Gavage | Once Daily | [6] |
Table 2: this compound Dosages in Orthotopic Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Frequency | Reference |
| Hepatocellular Carcinoma | Hep3B | Nude | 10 | Oral Gavage | Once Daily | [4] |
| Pancreatic Cancer | PANC-1 | Nude | 30, 100 | Oral Gavage | Twice Daily | [4] |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound. These should be adapted to the specific requirements of the research question and institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
Caption: A typical workflow for a this compound xenograft study, from preparation to endpoint analysis.
This compound Formulation
This compound is typically administered as a suspension via oral gavage.
Materials:
-
This compound mesylate powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add the chosen vehicle to the tube. A common vehicle is sterile water for injection.[7] Some protocols may use a suspension agent like methylcellulose to ensure uniformity.
-
Vortex the mixture vigorously for 5-10 minutes until a homogenous suspension is formed.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Prepare the suspension fresh daily before administration to ensure stability and accurate dosing.
Animal Handling and Tumor Implantation
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Tumor cells in sterile PBS or culture medium
-
Syringes and needles (appropriate gauge for subcutaneous or orthotopic injection)
-
Anesthetic (if required for orthotopic implantation)
-
Calipers
Procedure:
-
Acclimatize the animals to the facility for at least one week before the start of the experiment.
-
For subcutaneous xenografts, inject the tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of the mouse.
-
For orthotopic xenografts, follow a surgical procedure approved by the IACUC to implant the tumor cells into the target organ.
-
Monitor the animals regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
This compound Administration (Oral Gavage)
Materials:
-
This compound suspension
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate depth for gavage needle insertion.
-
Fill the syringe with the correct volume of this compound suspension based on the mouse's body weight.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Observe the mouse for a few minutes after administration to ensure there are no signs of distress.
Monitoring and Endpoint
Procedure:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress, such as changes in behavior, appetite, or appearance.
-
Continue treatment for the duration specified in the experimental design or until the tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice according to IACUC-approved methods.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, qPCR).
Conclusion
These application notes provide a foundation for utilizing this compound in mouse xenograft models. Adherence to detailed and consistent protocols is crucial for obtaining reproducible and reliable data. Researchers should always work in accordance with their institution's animal welfare guidelines and consult relevant literature for model-specific optimizations. The provided data and protocols are intended to serve as a starting point for the rational design of preclinical studies investigating the efficacy of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of Action (MOA) of LENVIMA® (this compound) [lenvimahcp.com]
- 3. This compound: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor and Antiangiogenic Activities of this compound in Mouse Xenograft Models of Vascular Endothelial Growth Factor-Induced Hypervascular Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Protocol for Lenvatinib treatment in cell culture studies
Application Notes: Lenvatinib in Cell Culture Studies
Introduction
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting critical signaling pathways essential for cancer cell proliferation and survival. By binding to the ATP binding site of VEGFR2 and adjacent regions, it effectively blocks downstream signaling.[3] The primary mechanisms include:
-
Anti-Angiogenesis: this compound potently inhibits VEGFR and FGFR signaling pathways, which are master regulators of tumor angiogenesis.[5][6][7] By blocking these pathways, this compound disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to tumors.[1][2]
-
Inhibition of Tumor Growth: Beyond its anti-angiogenic properties, this compound directly inhibits the proliferation of malignant cells by targeting other RTKs like FGFR, PDGFRα, RET, and KIT.[2][3] This disrupts downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, which are vital for cell growth, proliferation, and survival.[5]
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the inhibitory concentrations of this compound across various cancer cell lines as reported in literature.
Table 1: IC₅₀ Values of this compound in Kinase Assays
| Target Kinase | IC₅₀ (nmol/L) | Ki (nmol/L) |
| VEGFR1 (FLT1) | 4.7[8] | 1.3[9] |
| VEGFR2 (KDR) | 3.0[8], 4[10] | 0.74[9] |
| VEGFR3 (FLT4) | 2.3[8], 5.2[10] | 0.71[9] |
| FGFR1 | 61[8], 46[10] | 22[9], 221[8] |
| FGFR2 | 27[8] | 8.2[8][9] |
| FGFR3 | 52[8] | 15[9], 151[8] |
| FGFR4 | 43[8] | - |
| PDGFRα | 29[8], 51[10] | - |
| RET | 6.4[8] | 1.5[8][9] |
| KIT | 85[8] | 11[8][9] |
Table 2: Anti-proliferative Activity (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| TT | Medullary Thyroid Carcinoma | 0.078[11] |
| RO82-W-1 | Differentiated Thyroid Carcinoma | 3.8[11] |
| Hep3B2.1-7 | Hepatocellular Carcinoma | 0.23[10] |
| HuH-7 | Hepatocellular Carcinoma | 0.42[10] |
| JHH-7 | Hepatocellular Carcinoma | 0.64[10] |
| HAK-5 | Hepatocellular Carcinoma | 5.8[12][13] |
| KYN-2 | Hepatocellular Carcinoma | 10.4[12][13] |
| HAK-1A | Hepatocellular Carcinoma | 12.5[12][13] |
| 8505C | Anaplastic Thyroid Cancer | 24.26[14] |
| TCO1 | Anaplastic Thyroid Cancer | 26.32[14] |
Note: IC₅₀ values can vary significantly based on experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the in vitro effects of this compound.
This compound Stock Solution Preparation
-
Reagent: this compound powder (e.g., from Selleck Chemicals), Dimethyl sulfoxide (DMSO).[15]
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in cell culture-grade DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot and dilute it with the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).[13][14][16]
-
Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%) and include a vehicle control (medium with the same DMSO concentration) in all experiments.[17]
-
Cell Viability / Proliferation Assay (CCK-8 or MTT)
This protocol assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1x10³ to 1x10⁴ cells per well in 100 µL of complete growth medium.[16][17] Allow cells to adhere and stabilize for 24 hours.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0 µM to 50 µM).[13][16] Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72, or up to 144 hours) based on the cell line's doubling time and experimental goals.[13][16][17]
-
Assay:
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.[16][17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.[13]
-
Cell Collection: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining:
-
Flow Cytometry: Analyze the samples within one hour using a flow cytometer.[20] Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways affected by this compound.
-
Cell Lysis:
-
Seed cells in 6-well or 100-mm dishes and treat with this compound for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~12,000 rpm for 20 minutes at 4°C.[21]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[21]
-
SDS-PAGE: Load equal amounts of protein (10-50 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total-AKT, p-ERK, total-ERK, Cyclin D1, cleaved Caspase-3) overnight at 4°C with gentle agitation.[21][22]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[22] Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
References
- 1. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action (MOA) of LENVIMA® (this compound) [lenvimahcp.com]
- 5. This compound: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 6. cancerresgroup.us [cancerresgroup.us]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Antiproliferative Effect of this compound on Human Liver Cancer Cell Lines In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Cell viability assay [bio-protocol.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. wjpls.org [wjpls.org]
- 18. Effect of this compound treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical trial of the multi-targeted this compound in combination with cellular immunotherapy for treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Autophagy regulates anti-angiogenic property of this compound in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: Lenvatinib Combination Therapy with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evidence supporting the combination of lenvatinib, a multi-kinase inhibitor, with immunotherapy. Detailed protocols for key experiments are provided to facilitate the design and execution of similar studies.
Introduction
Mechanism of Synergistic Action
Signaling Pathway of this compound and Anti-PD-1 Combination Therapy
References
- 1. Preclinical trial of the multi-targeted this compound in combination with cellular immunotherapy for treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical trial of the multi-targeted this compound in combination with cellular immunotherapy for treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves anti-PD-1 therapeutic efficacy by promoting vascular normalization via the NRP-1-PDGFRβ complex in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound plus anti-PD-1 antibody combination treatment activates CD8+ T cells through reduction of tumor-associated macrophage and activation of the interferon pathway | PLOS One [journals.plos.org]
- 5. merck.com [merck.com]
- 6. This compound in Combination With Pembrolizumab in Patients with Treatment-Naïve and Treatment-Experienced Metastatic Renal Cell Carcinoma: Results From a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound plus anti-PD-1 antibody combination treatment activates CD8+ T cells through reduction of tumor-associated macrophage and activation of the interferon pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances antitumor immunity of anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eisai.com [eisai.com]
Application Notes and Protocols for Establishing Lenvatinib-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of lenvatinib-resistant cancer cell lines, a critical tool for studying drug resistance mechanisms and developing novel therapeutic strategies.
Introduction
This compound is a multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. It is approved for the treatment of various cancers, including hepatocellular carcinoma (HCC), thyroid cancer, and renal cell carcinoma. However, acquired resistance is a significant clinical challenge. The establishment of in vitro models of this compound resistance is essential for elucidating the underlying molecular mechanisms and for the preclinical evaluation of new therapeutic approaches to overcome resistance.
Data Presentation: this compound Resistance in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound in parental and established this compound-resistant cancer cell lines, providing a quantitative measure of the acquired resistance.
Table 1: this compound IC50 in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| Huh-7 | 3.5 | 50.3 | ~14.4 | [1] |
| PLC/PRF/5 | 23.1 | 59.7 | ~2.6 | [1] |
| HepG2 | Not Specified | > Parental | Not Specified | [2] |
| Hep3B | Not Specified | > Parental | Not Specified | [3][4] |
Table 2: this compound IC50 in Thyroid Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| TPC-1 | 2.6 | 12.0 | ~4.6 | [5] |
| FRO | 7.9 | 15.2 | ~1.9 | [5] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines
This protocol describes a dose-escalation method for generating this compound-resistant cancer cell lines.
Materials:
-
Parental cancer cell line of interest (e.g., Huh-7, TPC-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Initial Seeding: Seed the parental cancer cells in a culture flask and allow them to adhere and reach approximately 70-80% confluency.
-
Initial this compound Exposure: Treat the cells with a starting concentration of this compound. This is typically a low dose, for example, the IC20 (the concentration that inhibits 20% of cell growth), which should be determined beforehand by a dose-response assay (see Protocol 2). A vehicle control (DMSO) should be run in parallel.
-
Culture Maintenance: Maintain the cells in the presence of this compound. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Monitoring Cell Growth: Closely monitor the cells for signs of recovery and proliferation. Initially, a significant reduction in cell viability is expected.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily in the presence of the current this compound concentration, increase the drug concentration. A gradual increase (e.g., 1.5 to 2-fold) is recommended.
-
Repeat Cycles: Repeat steps 3-5 for a prolonged period, typically several months (e.g., 6-8 months), until the cells can tolerate a significantly higher concentration of this compound compared to the parental cells.
-
Establishment of Resistant Line: The resulting cell line is considered this compound-resistant. These cells should be continuously cultured in a maintenance dose of this compound to retain their resistant phenotype.
Protocol 2: Determination of IC50 by CCK-8 Assay
This protocol details the use of the Cell Counting Kit-8 (CCK-8) to assess cell viability and determine the IC50 of this compound.
Materials:
-
Parental and this compound-resistant cells
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6][7][8][9] Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6][7][8][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells following drug treatment.
Materials:
-
Parental and this compound-resistant cells
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-2000 cells per well) in 6-well plates.[10][11]
-
Drug Treatment: After 24 hours, treat the cells with the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[11] The medium can be replaced every 3-4 days with fresh, drug-containing medium if required.
-
Fixation: Gently wash the colonies with PBS and then fix them with 4% paraformaldehyde or methanol for 15-20 minutes.
-
Staining: Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Mandatory Visualizations
Signaling Pathways in this compound Resistance
Caption: Key signaling pathways implicated in acquired this compound resistance.
Experimental Workflow for Establishing Resistant Cell Lines
Caption: Workflow for generating and verifying this compound-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and validation of a this compound resistance-related prognostic signature in HCC, in which PFKFB4 contributes to tumor progression and this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor activation confers resistance to this compound in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of IC50 by CCK8 assay [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ptglab.com [ptglab.com]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. 4.3. Colony Formation Assay [bio-protocol.org]
- 11. 2.5. Colony formation assay [bio-protocol.org]
Application Notes and Protocols for Studying Lenvatinib Resistance Mechanisms In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET proto-oncogene, and KIT proto-oncogene. By inhibiting these receptor tyrosine kinases, this compound disrupts key signaling pathways involved in tumor growth, angiogenesis, and cancer progression. Despite its efficacy in various cancers, including hepatocellular carcinoma (HCC) and thyroid cancer, acquired resistance to this compound is a significant clinical challenge that limits its long-term therapeutic benefit.
Understanding the molecular mechanisms underlying this compound resistance is crucial for developing strategies to overcome it. In vitro models using cancer cell lines are invaluable tools for this purpose. This document provides detailed application notes and protocols for establishing and characterizing this compound-resistant cancer cell lines in the laboratory, enabling the investigation of resistance mechanisms and the evaluation of novel therapeutic strategies.
Key Signaling Pathways in this compound Action and Resistance
This compound primarily exerts its anti-tumor effects by blocking the VEGFR and FGFR signaling pathways. However, resistance can emerge through the activation of bypass signaling pathways or the upregulation of downstream effectors. The most commonly implicated pathways in this compound resistance include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.
Caption: this compound inhibits VEGFR and FGFR, impacting downstream MAPK/ERK and PI3K/AKT pathways.
Data Presentation: this compound IC50 Values in Sensitive and Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The development of resistance is characterized by a significant increase in the IC50 value.
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| Huh-7 | Hepatocellular Carcinoma | 3.5 | 50.3 | ~14.4 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | 23.1 | 59.7 | ~2.6 | |
| HepG2 | Hepatocellular Carcinoma | ~5.0 (Estimated) | >30 (Estimated) | >6 | |
| KYN-2 | Hepatocellular Carcinoma | 10.4 | Not Reported | - | |
| HAK-1A | Hepatocellular Carcinoma | 12.5 | Not Reported | - |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cell lines through continuous, long-term exposure to escalating concentrations of the drug.
Caption: A stepwise approach to developing this compound-resistant cell lines in vitro.
Protocol:
-
Cell Culture: Culture the parental cancer cell line (e.g., Huh-7, HepG2) in its recommended complete growth medium.
-
Determine Initial this compound Concentration: Perform a cell viability assay (e.g., CCK-8, see Protocol 2) to determine the IC50 of this compound for the parental cell line. The initial treatment concentration should be below the IC50.
-
Initial Exposure: Seed the parental cells and treat them with a low concentration of this compound (e.g., 0.25 µM below the IC50).
-
Culture and Monitoring: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. Monitor the cells for growth and viability. Initially, a significant number of cells may die, but a subpopulation should survive and resume proliferation.
-
Dose Escalation: Once the cells become confluent, subculture them and gradually increase the concentration of this compound (e.g., by 0.25 µM increments). This process should be repeated every 2-4 weeks, allowing the cells to adapt to each new concentration.
-
Establishment of Resistant Line: Continue this dose-escalation process for an extended period (e.g., 6-7 months) until the cells can proliferate in a significantly higher concentration of this compound compared to the parental IC50.
-
Maintenance of Resistant Line: The established this compound-resistant (LR) cell line should be continuously cultured in a medium containing a maintenance concentration of this compound to retain the resistant phenotype.
-
Validation: Periodically confirm the resistance by comparing the IC50 of the LR cell line to that of the parental cell line.
Cell Viability Assay (CCK-8)
This assay is used to assess the cytotoxic effect of this compound and to determine the IC50 values.
Materials:
-
96-well cell culture plates
-
Parental and this compound-resistant cell lines
-
Complete growth medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Parental and this compound-resistant cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways associated with this compound resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-FGFR1, anti-FGFR1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and transfer equipment
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control. Calculate the fold change in protein expression or phosphorylation in resistant cells compared to parental cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity and survival of single cells after drug treatment.
Materials:
-
6-well cell culture plates
-
Parental and this compound-resistant cell lines
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for researchers to establish and utilize in vitro models of this compound resistance. By employing these methods, scientists can elucidate the molecular mechanisms driving resistance, identify potential biomarkers of resistance, and screen for novel therapeutic agents or combination strategies to overcome this clinical challenge. A thorough understanding of this compound resistance at the cellular and molecular level is paramount for improving patient outcomes and advancing the development of more effective cancer therapies.
Application Notes and Protocols for the Use of Lenvatinib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, in patient-derived xenograft (PDX) models for preclinical cancer research. This document includes quantitative data on this compound's efficacy, detailed experimental protocols for conducting studies in PDX models, and visualizations of the key signaling pathways involved and the experimental workflow.
Introduction to this compound and PDX Models
This compound is an oral receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[1][2] By inhibiting these pathways, this compound exerts potent anti-angiogenic and anti-tumor effects.[3][4]
Patient-derived xenograft (PDX) models are generated by implanting fresh human tumor tissue directly into immunodeficient mice.[5] These models are considered more clinically relevant than traditional cell line-derived xenografts because they better recapitulate the heterogeneity and microenvironment of the original patient tumor.[5] Consequently, PDX models are increasingly utilized for preclinical drug evaluation and to inform personalized medicine strategies.[6]
Quantitative Data on this compound Efficacy in PDX Models
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound in different PDX models.
Table 1: Efficacy of this compound in Gastric Cancer PDX Models
| PDX Model | Mouse Strain | This compound Dose | Treatment Duration | Mean Change in Tumor Volume (%) | Vehicle Control (Mean Change in Tumor Volume, %) | Reference |
| Gastric Cancer | Nude (Foxn1nu) | 10 mg/kg/day (oral gavage) | 21 days | -33 | +190 | [7] |
Table 2: Efficacy of this compound in Hepatocellular Carcinoma (HCC) PDX-Derived Models
| PDX-Derived Model | Mouse Strain | This compound Dose | Treatment Duration | Outcome | Reference |
| LIXC-012 Xenograft | N/A | 3-30 mg/kg/day (oral) | 11 days | Significant dose-dependent inhibition of tumor growth | [8] |
| HCC PDX | NSG | 50 mg/kg (oral) | 2 weeks | >40% decrease in tumor volume in sensitive models (5/17) |
Table 3: Efficacy of this compound in Intrahepatic Cholangiocarcinoma (ICC) PDX Models
| PDX Model | Mouse Strain | This compound Dose | Treatment Duration | Outcome | Reference |
| 12 ICC PDX Models | N/A | 30 mg/kg/day | 28 days | 5/12 models were sensitive to this compound treatment |
Experimental Protocols
This section provides detailed protocols for establishing PDX models and for evaluating the efficacy of this compound.
Protocol 1: Establishment and Passaging of Patient-Derived Xenografts
This protocol outlines the key steps for successfully engrafting and propagating patient tumor tissue in immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) or nude mice)
-
Basement membrane matrix (e.g., Matrigel)
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Animal housing under specific pathogen-free (SPF) conditions
Procedure:
-
Tissue Acquisition and Preparation:
-
Obtain fresh tumor tissue from surgery or biopsy in a sterile collection medium on ice.
-
Process the tissue in a biological safety cabinet within 2-6 hours of collection.
-
Wash the tissue with cold, sterile PBS to remove any non-tumor cells and debris.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).[5]
-
-
Implantation:
-
Anesthetize the recipient immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Coat the tumor fragment in a basement membrane matrix.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth at least twice a week.
-
Measure the tumor dimensions with calipers once the tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for subsequent implantation into new host mice (passaging) and for cryopreservation.
-
It is recommended to use early-passage PDXs (ideally less than 10 passages) for drug efficacy studies to maintain the characteristics of the original tumor.
-
Protocol 2: this compound Efficacy Study in PDX Models
This protocol describes the procedure for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound
-
Vehicle for this compound formulation (e.g., a suspension in 0.5% methylcellulose in sterile water, or a solution of DMSO mixed with corn oil)[7]
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors in the PDX-bearing mice reach the desired volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation at the desired concentration. For example, to achieve a 10 mg/kg dose, a stock solution can be prepared and administered via oral gavage daily.[7]
-
The vehicle control group should receive the same volume of the vehicle used to formulate this compound.
-
Administer this compound or vehicle orally to the respective groups of mice daily for the duration of the study (e.g., 21 days).[7]
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) markers, and molecular analysis.
-
Calculate tumor growth inhibition (TGI) to quantify the efficacy of this compound.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound and the general experimental workflow for a this compound PDX study.
References
- 1. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AACR 2017: Mechanism of PD-1/lenvatinib combo exposed, improving CR in mouse models - ecancer [ecancer.org]
- 3. data.epo.org [data.epo.org]
- 4. Immunomodulatory activity of this compound contributes to antitumor activity in the Hepa1‐6 hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of gastric cancer patient-derived xenografts generated from a heterogeneous population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Loaded Poly(lactic-co-glycolic acid) Nanoparticles with Epidermal Growth Factor Receptor Antibody Conjugation as a Preclinical Approach to Therapeutically Improve Thyroid Cancer with Aggressive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. CN104876864A - Preparation method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Lenvatinib in Renal Cell Carcinoma Research
These application notes provide a comprehensive overview of lenvatinib treatment protocols for renal cell carcinoma (RCC), intended for researchers, scientists, and drug development professionals. The information is compiled from pivotal clinical trials and research articles, focusing on the combination therapies of this compound with everolimus and this compound with pembrolizumab.
Mechanism of Action
This compound is a multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer treatment by inhibiting several signaling pathways involved in tumor growth and angiogenesis.[1] Its primary targets include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2] By blocking these pathways, this compound effectively hinders the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth.[1]
In renal cell carcinoma, this compound is often used in combination with other agents to enhance its anti-tumor activity. The combination with everolimus, an mTOR inhibitor, allows for the simultaneous blockade of multiple critical signaling pathways.[3][4] Similarly, when combined with the immune checkpoint inhibitor pembrolizumab, this compound's modulation of the tumor microenvironment is thought to augment the anti-tumor immune response.[5][6]
This compound Combination Therapy: Efficacy Data
The following tables summarize key quantitative data from clinical trials of this compound in combination with everolimus and pembrolizumab for the treatment of advanced renal cell carcinoma.
This compound plus Everolimus
This combination is approved for patients with advanced RCC following one prior anti-angiogenic therapy.[7]
| Clinical Trial Endpoint | This compound (18 mg) + Everolimus (5 mg) | Everolimus (10 mg) Monotherapy | This compound (24 mg) Monotherapy |
| Median Progression-Free Survival (PFS) | 14.6 months[8] | 5.5 months[8] | 7.4 months[8] |
| Hazard Ratio (HR) for PFS vs. Everolimus | 0.40[8] | - | 0.61[8] |
| Objective Response Rate (ORR) | 43%[9] | - | 27%[10] |
This compound plus Pembrolizumab
This combination is indicated for the first-line treatment of advanced RCC.[11]
| Clinical Trial Endpoint | This compound (20 mg) + Pembrolizumab (200 mg) | Sunitinib |
| Objective Response Rate at Week 24 (ORRwk24) | 63% (in ICI-naïve patients)[10] | - |
| Median Progression-Free Survival (PFS) | Statistically significant improvement over sunitinib | - |
| Overall Survival (OS) | Statistically significant improvement over sunitinib | - |
Note: Specific quantitative data for PFS and OS for the this compound plus pembrolizumab arm versus the sunitinib arm from the CLEAR study are not fully detailed in the provided search results but the superiority of the combination has been established.
Experimental Protocols
The following are generalized protocols for the administration of this compound in combination therapies for RCC research, based on common clinical trial methodologies.
Protocol 1: this compound in Combination with Everolimus
1. Patient Population:
-
Patients with advanced or metastatic clear-cell RCC.[8]
-
Disease progression after one prior VEGF-targeted therapy.[8]
-
Adequate organ function (hematologic, hepatic, and renal).
2. Treatment Regimen:
-
This compound: 18 mg administered orally once daily.[11][12]
-
Treatment is administered in continuous 28-day cycles until disease progression or unacceptable toxicity.[8][13]
3. Dose Modifications for Adverse Events:
-
For adverse reactions, the this compound dose should be reduced first, followed by the everolimus dose.[11]
-
This compound dose reduction steps: 14 mg daily, then 10 mg daily, then 8 mg daily.[11]
-
For severe hypertension (>160 mmHg systolic or >100 mmHg diastolic), temporarily suspend this compound until controlled.[14]
-
For proteinuria >2g/24 hours, interrupt treatment and resume at a reduced dose once resolved. Discontinue for nephrotic syndrome.[13]
4. Monitoring and Assessments:
-
Blood pressure should be monitored at baseline, weekly for the first month, and then monthly.[13][14]
-
Monitor for proteinuria via dipstick urinalysis regularly.[14]
-
Perform FBC, U&Es, and LFTs every 28 days.[13]
-
Monitor ECG and electrolytes, especially for risk of QT prolongation.[14]
-
Tumor assessments via CT or MRI should be performed at baseline and at regular intervals (e.g., every 8-12 weeks).
Protocol 2: this compound in Combination with Pembrolizumab
1. Patient Population:
-
Patients with advanced RCC with no prior systemic treatment for metastatic disease.[14]
-
Any histology and IMDC risk group.[14]
-
Good performance status and adequate organ function.[14]
2. Treatment Regimen:
-
This compound: 20 mg administered orally once daily.[10][11]
-
Pembrolizumab: 200 mg administered intravenously every 3 weeks or 400 mg every 6 weeks.[11][15]
-
Continue treatment until disease progression, unacceptable toxicity, or for a maximum of 24 months for pembrolizumab.[11]
3. Dose Modifications for Adverse Events:
-
This compound dose reduction steps for toxicity: 14 mg daily, then 10 mg daily, and finally 8 mg daily.[15]
-
No dose reductions are recommended for pembrolizumab.[11]
-
Manage immune-mediated adverse reactions from pembrolizumab according to established guidelines, which may involve holding treatment and administering corticosteroids.
-
Monitor for and manage common adverse events such as diarrhea, hypertension, and fatigue.[14]
4. Monitoring and Assessments:
-
Regular monitoring of blood pressure.[14]
-
Thyroid function tests should be conducted regularly.[13]
-
Tumor assessments using imaging (CT/MRI) should be performed at baseline and then every 6-9 weeks.[10]
Visualizations
Signaling Pathways Inhibited by this compound and Everolimus
Caption: Dual inhibition of angiogenesis and mTOR pathways by this compound and everolimus in RCC.
Experimental Workflow for a this compound Combination Therapy Trial
Caption: Generalized workflow for a randomized clinical trial of this compound in advanced RCC.
References
- 1. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. This compound in the management of metastatic renal cell carcinoma: a promising combination therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase IB/II Trial of this compound Plus Pembrolizumab in Patients With Advanced Renal Cell Carcinoma, Endometrial Cancer, and Other Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound dose, efficacy, and safety in the treatment of multiple malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lenvimahcp.com [lenvimahcp.com]
- 8. This compound, everolimus, and the combination in patients with metastatic renal cell carcinoma: a randomised, phase 2, open-label, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in Combination With Pembrolizumab in Patients with Treatment-Naïve and Treatment-Experienced Metastatic Renal Cell Carcinoma: Results From a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. This compound and Everolimus in Renal Cell Carcinoma (RCC) | MedPath [trial.medpath.com]
- 13. uhs.nhs.uk [uhs.nhs.uk]
- 14. bccancer.bc.ca [bccancer.bc.ca]
- 15. targetedonc.com [targetedonc.com]
Application of Lenvatinib in the Study of Anaplastic Thyroid Cancer: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic thyroid cancer (ATC) is a rare but highly aggressive and lethal malignancy with limited effective treatment options. Lenvatinib, an oral multi-tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of various cancers, including thyroid carcinoma. It primarily targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1] This document provides detailed application notes and protocols for researchers utilizing this compound in the preclinical and clinical study of anaplastic thyroid cancer.
Mechanism of Action
This compound exerts its antitumor effects in anaplastic thyroid cancer through the inhibition of multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis. By blocking key receptor tyrosine kinases, this compound disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, leading to decreased cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis.[2][3]
Data Presentation: this compound in Anaplastic Thyroid Cancer
Preclinical Efficacy of this compound in ATC Cell Lines
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| 8505C | XTT Assay | Cell Viability | 0.1 - 50 µM (48h) | Dose-dependent reduction | [2] |
| TCO1 | XTT Assay | Cell Viability | 0.1 - 50 µM (48h) | Dose-dependent reduction | [2] |
| SW1736 | Drug Sensitivity Assay | IC50 | 16.42 µM (with PDGF-BB) | - | [4] |
| AF | Proliferation Assay | IC50 | 8.2 ± 3.1 µM | - | [5] |
| 8305C | Proliferation Assay | IC50 | 6.3 ± 2.2 µM | - | [5] |
| Primary ATC cells | Apoptosis Assay | Apoptotic Cells | 10 - 50 µM (48h) | Dose-dependent increase | [5] |
| 8305C | Apoptosis Assay | Apoptotic Cells | 10 - 50 µM (48h) | 15% - 29.8% increase | [5] |
| AF | Apoptosis Assay | Apoptotic Cells | 10 - 50 µM (48h) | 19.8% - 30.8% increase | [5] |
| Primary ATC cells | Migration Assay | Cell Migration | Not specified (12h) | Significant inhibition | [5] |
| Primary ATC cells | Invasion Assay | Cell Invasion | Not specified (24h) | Significant inhibition | [5] |
In Vivo Efficacy of this compound in ATC Xenograft Models
| Animal Model | ATC Cell Line | This compound Dosage | Outcome | Reference |
| Nude Mice | 8505C | 30 mg/kg/day (oral) | Significant tumor growth inhibition | [2] |
| Nude Mice | AF | 25 mg/kg/day | Significant tumor growth inhibition | [5] |
| Nude Mice | 5 different ATC xenografts | 10 and 100 mg/kg | Significant antitumor activity | [6] |
Clinical Efficacy of this compound in Anaplastic Thyroid Cancer
This compound Monotherapy
| Study/Analysis | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference |
| Phase II Study | 17 | 24% | 94% | 7.4 months | 10.6 months | [7] |
| Meta-Analysis | - | 15.0% (pooled) | 63.0% (pooled) | 3.16 months (pooled) | 3.16 months (pooled) | [8] |
| Retrospective Study | 5 | 60% | 100% | 88 days | 165 days | [9] |
This compound Combination Therapy
| Combination | Study/Analysis | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference |
| This compound + Pembrolizumab | Retrospective | 8 (6 ATC) | 66% (CR in 4/6 ATC) | - | 17.75 months | 19 months |
Experimental Protocols
Cell Culture of ATC Cell Lines
Materials:
-
ATC cell lines (e.g., 8505C, TCO1, SW1736)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), 10%
-
Penicillin-Streptomycin Solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
DMEM (for SW1736)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture ATC cell lines in RPMI-1640 medium (or DMEM for SW1736) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency using Trypsin-EDTA for detachment.
-
Regularly check for mycoplasma contamination.
Cell Viability (XTT) Assay
Materials:
-
ATC cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
XTT Labeling Mixture (Roche, Cat. No. 11465015001)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
ATC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, Cyclin D1, α-tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat ATC cells with this compound at desired concentrations and time points.
-
Lyse the cells and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Specific antibodies and dilutions from a cited study include: phospho-AKT (1:2000, #4060), AKT (1:1000, #4691), phospho-ERK (1:2000, #4370), ERK (1:1000, #4695), cyclin D1 (1:1000, #55506), and α-tubulin (1:4000, #3873) from Cell Signaling Technology.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked, 1:1000, #7074; anti-mouse IgG, HRP-linked, 1:1000, #7076 from Cell Signaling Technology) for 1 hour at room temperature.[10]
-
Detect the signal using an ECL reagent and an imaging system.
In Vivo Xenograft Tumor Assay
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
ATC cells (e.g., 8505C)
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers
Protocol:
-
Subcutaneously inject 1 x 10^6 8505C cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle orally once daily.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizations
Caption: this compound's mechanism of action in ATC.
Caption: Preclinical experimental workflow for this compound in ATC.
Caption: Logical flow of this compound's antitumor effect.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Synergistic Effects of this compound (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Tyrosine Kinase Inhibitor this compound Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. This compound Promotes the Antitumor Effect of Doxorubicin in Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Anaplastic Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and Safety of this compound in Anaplastic Thyroid Carcinoma: A Meta-Analysis [frontiersin.org]
- 9. This compound for Anaplastic Thyroid Cancer and this compound-Induced Thyroid Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Effects of this compound (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models [mdpi.com]
Lenvatinib in Combination with Kinase Inhibitors: Application Notes and Protocols for Synergistic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenvatinib is a multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. While effective as a monotherapy in certain cancers, its therapeutic potential can be significantly enhanced through combination with other kinase inhibitors. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound with MEK inhibitors, CDK4/6 inhibitors, mTOR inhibitors, and immune checkpoint inhibitors.
I. This compound in Combination with MEK Inhibitors
Application Note
The combination of this compound with MEK inhibitors has shown significant synergistic anti-tumor effects, particularly in cancers with co-activation of the PI3K/AKT and RAS/MEK/ERK signaling pathways. This compound effectively inhibits upstream receptor tyrosine kinases (RTKs), leading to a reduction in PI3K/AKT signaling. However, this can sometimes lead to a compensatory upregulation of the MEK/ERK pathway. Co-administration of a MEK inhibitor blocks this escape mechanism, resulting in a more potent and durable anti-proliferative and pro-apoptotic response. This combination has been explored in preclinical models of anaplastic thyroid cancer, demonstrating enhanced tumor growth inhibition compared to either agent alone.
Quantitative Data Summary
| Cell Line | Drug Combination | IC50 (this compound alone) | Combination Effect | Reference |
| 8505C (Anaplastic Thyroid Cancer) | This compound + U0126 (MEK inhibitor) | 24.26 µM | Synergistic inhibition of proliferation (66% inhibition with combination vs. 32% with this compound alone and 44% with U0126 alone) | |
| TCO1 (Anaplastic Thyroid Cancer) | This compound + U0126 (MEK inhibitor) | 26.32 µM | Synergistic inhibition of proliferation (72% inhibition with combination vs. 58% with each agent alone) |
Signaling Pathway Diagram
Caption: Synergistic mechanism of this compound and MEK inhibitors.
Experimental Protocols
1. Cell Viability Assay (MTT/WST-1)
-
Cell Seeding: Plate anaplastic thyroid cancer cells (e.g., 8505C, TCO1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of this compound, a MEK inhibitor (e.g., U0126 or selumetinib), and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for each drug alone and in combination. Synergy can be quantified using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.
2. Western Blot Analysis
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Antibody Panel:
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin
-
II. This compound in Combination with CDK4/6 Inhibitors
Application Note
The combination of this compound with CDK4/6 inhibitors presents a promising strategy for treating cancers with dysregulated cell cycle control, such as hepatocellular carcinoma (HCC). This compound's anti-angiogenic and anti-proliferative effects can be complemented by the cell cycle arrest induced by CDK4/6 inhibitors. CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from G1 to S phase. This combination has been shown to lead to synergistic anti-proliferative effects, induction of senescence, and inhibition of colony formation in preclinical HCC models.[1][2]
Quantitative Data Summary
| Cell Line | Drug Combination | IC50 (Abemaciclib alone) | Combination Effect | Reference |
| HUH7 (HCC) | This compound + Abemaciclib | ~1 µM | Synergistic anti-proliferative effects | [1] |
| SNU398 (HCC) | This compound + Abemaciclib | ~0.5 µM | Synergistic anti-proliferative effects | [1] |
| HepG2 (HCC) | This compound + Abemaciclib | ~1.5 µM | Synergistic anti-proliferative effects | [1] |
Signaling Pathway and Cell Cycle Diagram
Caption: this compound and CDK4/6 inhibitor synergy in cell cycle control.
Experimental Protocols
1. Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with this compound, a CDK4/6 inhibitor (e.g., abemaciclib or ribociclib), and the combination at their respective IC50 concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, replacing the media with fresh drug-containing media every 3-4 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: After washing and drying, solubilize the crystal violet with 10% acetic acid and measure the absorbance, or count the number of colonies.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the drug combination for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.
III. This compound in Combination with mTOR Inhibitors (Everolimus)
Application Note
The combination of this compound with the mTOR inhibitor everolimus is an approved therapy for advanced renal cell carcinoma (RCC) following prior anti-angiogenic therapy.[3] this compound's inhibition of VEGFR and FGFR pathways, which are upstream of the PI3K/AKT/mTOR pathway, is complemented by everolimus's direct inhibition of mTORC1. This dual blockade leads to a more profound inhibition of tumor cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated that this combination results in enhanced anti-angiogenic and anti-tumor activity compared to either drug alone.[4][5]
Quantitative Data Summary (Clinical)
| Trial | Indication | Drug Combination | Median PFS (Combination) | Median PFS (Everolimus alone) | ORR (Combination) | Reference |
| Phase 2 | Advanced RCC | This compound (18 mg) + Everolimus (5 mg) | 14.6 months | 5.5 months | 43% | [6] |
Signaling Pathway Diagram
Caption: Dual blockade of the PI3K/AKT/mTOR pathway by this compound and Everolimus.
Experimental Protocols
1. In Vitro Endothelial Cell Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Drug Treatment: Treat the cells with this compound, everolimus, and the combination in serum-free media.
-
Incubation: Incubate for 6-12 hours to allow for tube formation.
-
Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
2. In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously implant human renal cell carcinoma cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, everolimus alone, combination).
-
Drug Administration: Administer drugs orally at clinically relevant doses (e.g., this compound at 30 mg/kg/day, everolimus at 10 mg/kg/day).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study (due to tumor size or pre-defined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
IV. This compound in Combination with Immune Checkpoint Inhibitors (Pembrolizumab)
Application Note
The combination of this compound with the anti-PD-1 antibody pembrolizumab has shown remarkable efficacy in various solid tumors, including endometrial carcinoma and renal cell carcinoma. This compound's anti-angiogenic properties can modulate the tumor microenvironment (TME) by reducing tumor-associated macrophages (TAMs), increasing the infiltration of cytotoxic T lymphocytes, and upregulating interferon-gamma (IFNγ) signaling.[7] This "immune-priming" effect enhances the anti-tumor activity of pembrolizumab, which blocks the PD-1/PD-L1 immune checkpoint and restores T-cell-mediated tumor cell killing.
Quantitative Data Summary (Clinical)
| Trial | Indication | Drug Combination | ORR | Median PFS | Reference |
| KEYNOTE-146/Study 111 | Endometrial Carcinoma (pMMR) | This compound (20 mg/day) + Pembrolizumab (200 mg q3w) | 38.3% | 7.2 months | [7] |
| KEYNOTE-581/CLEAR | Advanced RCC (first-line) | This compound (20 mg/day) + Pembrolizumab (200 mg q3w) | 71% | 23.9 months |
Experimental Workflow Diagram
Caption: Workflow of this compound and Pembrolizumab in the tumor microenvironment.
Experimental Protocols
1. PD-L1 Immunohistochemistry (IHC)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a low pH buffer.
-
Staining: Use an automated staining platform (e.g., Dako Autostainer Link 48) with the FDA-approved PD-L1 IHC 22C3 pharmDx kit.
-
Detection: Utilize an EnVision FLEX visualization system.
-
Scoring:
-
Tumor Proportion Score (TPS): The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.
-
Combined Positive Score (CPS): The number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.
-
-
Interpretation: A TPS ≥ 1% or a CPS ≥ 1 is often considered positive, though the cutoff may vary by cancer type and clinical trial.
2. Multiplex Immunofluorescence (mIF) for TME Analysis
-
Panel Design: Select a panel of antibodies to identify key immune cell populations and their spatial relationships. A common panel includes markers for T-cells (CD3, CD8), regulatory T-cells (FoxP3), macrophages (CD68), and immune checkpoints (PD-1, PD-L1).
-
Staining: Employ a sequential staining and stripping method (e.g., using Opal fluorophores) on FFPE tissue sections. This allows for the detection of multiple markers on a single slide.
-
Imaging: Acquire multispectral images of the stained slides using a system like the Akoya Vectra Polaris.
-
Image Analysis: Use specialized software (e.g., inForm, HALO) to unmix the fluorescent signals, segment the tissue into different compartments (e.g., tumor, stroma), and phenotype individual cells based on their marker expression.
-
Data Interpretation: Quantify the density and spatial distribution of different immune cell subsets within the TME and their proximity to tumor cells. This can reveal changes in the immune landscape in response to treatment.
References
- 1. tebubio.com [tebubio.com]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 6. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ras Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lenvatinib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Lenvatinib resistance in cancer cell lines.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Question: My IC50 values for this compound vary significantly between experiments, even with the same cell line. What could be the cause, and how can I troubleshoot this?
Answer:
Inconsistent IC50 values are a common issue in drug sensitivity assays. Several factors can contribute to this variability. Here’s a step-by-step guide to troubleshoot this problem:
Possible Causes and Solutions:
-
Cell Seeding Density:
-
Problem: Cell density can significantly impact drug response.[1] Inconsistent seeding can lead to variable IC50 values.
-
Solution: Optimize and strictly control the initial cell seeding density for each experiment. Ensure even cell distribution across wells by gently mixing the cell suspension before and during plating.
-
-
Assay Duration:
-
Problem: The duration of drug exposure can affect the calculated IC50.
-
Solution: Standardize the incubation time with this compound. A common duration for cell viability assays is 72 hours.[2]
-
-
Reagent Quality and Preparation:
-
Problem: Degradation of this compound or variability in the viability assay reagent (e.g., MTT, CCK-8) can lead to inconsistent results.
-
Solution: Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure the viability reagent is within its expiration date and stored correctly.
-
-
Pipetting Technique:
-
Problem: Inaccurate pipetting, especially when preparing serial dilutions of the drug, is a major source of error.[3]
-
Solution: Use calibrated pipettes and ensure proper technique. When preparing dilutions, ensure thorough mixing at each step. For small volumes, be mindful of liquid sticking to the pipette tip.[3]
-
Experimental Workflow for Consistent IC50 Determination:
Workflow for reproducible IC50 determination.
Issue 2: My this compound-resistant cell line shows a minimal increase in IC50 compared to the parental line.
Question: I've been trying to establish a this compound-resistant cell line, but the IC50 value is only slightly higher than the parental cells. How can I confirm resistance and what can I do to enhance it?
Answer:
Developing a robustly resistant cell line can be a lengthy process. A small shift in IC50 may indicate emerging resistance, but further validation and optimization are needed.
Confirmation and Enhancement Strategies:
-
Clonal Selection:
-
Problem: The bulk population of cells may not be uniformly resistant.
-
Solution: After prolonged exposure to this compound, perform single-cell cloning to isolate and expand colonies that survive at higher drug concentrations. This ensures a more homogenous and highly resistant population.
-
-
Gradual Dose Escalation:
-
Problem: A rapid increase in this compound concentration can lead to widespread cell death rather than adaptation.
-
Solution: Employ a stepwise increase in this compound concentration over a period of several months.[4] Start with a concentration around the IC50 of the parental line and gradually increase it as the cells adapt and resume normal proliferation.
-
-
Functional Assays:
-
Problem: IC50 alone may not fully capture the resistant phenotype.
-
Solution: Perform functional assays to confirm the resistant phenotype. For example, assess colony formation and cell migration in the presence of this compound. Resistant cells should exhibit enhanced survival and migratory capabilities compared to parental cells under drug pressure.
-
-
Pathway Analysis:
-
Problem: The underlying resistance mechanism is not confirmed.
-
Solution: Use Western blotting to check for the activation of known this compound resistance pathways, such as the phosphorylation of EGFR, MET, or downstream effectors like AKT and ERK.[4][5] Upregulation of these pathways in your resistant line compared to the parental line would confirm a molecular basis for the observed resistance.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to this compound in hepatocellular carcinoma (HCC) cell lines?
A1: The most frequently reported mechanisms include:
-
Activation of bypass signaling pathways: Upregulation and activation of alternative receptor tyrosine kinases (RTKs) like c-MET and EGFR can bypass this compound's inhibition of VEGFR and FGFR.[6][7] This leads to the reactivation of downstream pro-survival pathways such as PI3K/AKT/mTOR and MAPK/ERK.[6][8]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[7]
-
Induction of autophagy: Autophagy can act as a survival mechanism for cancer cells under the stress of this compound treatment, contributing to drug resistance.[2][9][10]
Q2: How can I overcome this compound resistance mediated by EGFR activation?
A2: A promising strategy is the combination of this compound with an EGFR inhibitor, such as erlotinib or gefitinib.[7][8] This dual-inhibition approach can synergistically block both the primary targets of this compound and the escape pathway mediated by EGFR, leading to enhanced anti-tumor activity.[8] Curcumin has also been shown to reverse this compound resistance by suppressing the EGFR signaling pathway.[11][12]
Q3: Is autophagy a pro-survival or pro-death mechanism in the context of this compound treatment?
A3: Autophagy appears to have a dual role.[10] While it is often associated with promoting cell survival and contributing to this compound resistance, excessive autophagy can also lead to cell death.[2][13] However, in many resistant models, inhibiting autophagy with agents like hydroxychloroquine (HCQ) has been shown to re-sensitize cells to this compound.[10]
Q4: What is a typical starting dose of this compound for in vivo xenograft studies?
A4: Dosing can vary depending on the tumor model and study design. However, a dose of 100 mg/kg has been used in several human tumor xenograft models in nude mice to differentiate between sensitive and relatively resistant tumors.[14]
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| TPC-1 | Thyroid | ~0.05 | >7.0 | >140 | [4] |
| FRO | Thyroid | ~1.5 | ~8.0 | 5.3 | [4] |
| Huh-7 | HCC | 2.0 | 50.0 | 25 | [11][12] |
| PLC/PRF-5 | HCC | 50.0 | >100.0 | >2 | [11][12] |
| HepG2 | HCC | 3.5 | 50.3 | ~14.4 | [10][15] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines using continuous exposure and gradual dose escalation.[4][16]
-
Determine Parental IC50: First, determine the IC50 of the parental cell line to this compound using a standard cell viability assay (e.g., CCK-8 or MTT).
-
Initial Exposure: Culture the parental cells in their recommended medium containing this compound at a concentration equal to their IC50.
-
Monitor and Passage: Initially, significant cell death is expected. Monitor the cells daily and replace the medium with fresh this compound-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, passage them as usual, maintaining the same this compound concentration.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after several passages), gradually increase the this compound concentration. A 1.5 to 2-fold increase at each step is a common approach.
-
Repeat and Stabilize: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50).
-
Characterize Resistant Line: Confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line. Analyze the expression and activation of key resistance-associated proteins via Western blot.
Protocol 2: Western Blot for Phosphorylated EGFR (p-EGFR)
This protocol outlines the key steps for detecting the activation of the EGFR pathway.
-
Cell Lysis: Grow parental and this compound-resistant cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). Also, probe a separate membrane or strip and re-probe the same membrane for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagrams
This compound resistance via bypass signaling pathways.
Inhibition of autophagy to overcome resistance.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin subunit beta 8 contributes to this compound resistance in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Epidermal growth factor receptor activation confers resistance to this compound in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing one of the mechanisms by which thyroid cancer becomes resistant to this compound-a molecularly targeted drug | EurekAlert! [eurekalert.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A CRISPR-Cas9 screen shows the combination efficacy of this compound plus epidermal growth factor receptor inhibitors for treatment of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Curcumin-Mediated Resistance to this compound via EGFR Signaling Pathway in Hepatocellular Carcinoma [mdpi.com]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and validation of a this compound resistance-related prognostic signature in HCC, in which PFKFB4 contributes to tumor progression and this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lenvatinib dosage to minimize toxicity in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lenvatinib dosage and managing toxicities in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced toxicity?
This compound is a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[1][2] Toxicities are often mechanism-based and related to the inhibition of these pathways in non-tumor tissues.
-
Hypertension & Proteinuria: Inhibition of VEGFR2 in vascular endothelial cells disrupts downstream signaling, leading to decreased nitric oxide (NO) production, endothelial dysfunction, and subsequent hypertension.[3] Damage to the glomerular endothelium in the kidneys is the primary cause of proteinuria.[4]
-
Other Toxicities: Target organs for toxicity identified in repeat-dose studies in rats, monkeys, and dogs include the gastrointestinal tract, kidneys, liver, pancreas, and bone marrow.[8]
Q2: What are the most common toxicities observed in preclinical animal models?
Based on safety pharmacology studies, the most consistently observed toxicities across species (rats, monkeys, dogs) include:
-
Renal Toxicity: Manifesting as proteinuria.
-
Hepatotoxicity: Indicated by elevated liver enzymes.
-
Gastrointestinal Toxicity: Including diarrhea and decreased appetite.
-
Hypertension: A common on-target effect of VEGFR inhibition.
-
Bone Marrow Suppression: Potential for effects on blood cell counts.
-
Endocrine Effects: Including effects on the adrenal and pituitary glands.[8]
-
Muscle Toxicity: this compound can reduce L-carnitine content in skeletal muscle, leading to mitochondrial dysfunction.[9]
Q3: What are recommended starting doses for this compound in preclinical studies?
Starting doses can vary significantly based on the animal model, tumor type, and experimental endpoint. However, published studies provide a range:
-
Mice: Doses ranging from 3 mg/kg/day to 30 mg/kg/day have been used in pharmacokinetic and efficacy studies. A dose of 4 mg/kg/day was used in a short-term murine model to study cardiovascular effects.
-
Rats: Doses of 10 mg/kg/day have been used. In a study investigating muscle toxicity, rats were administered this compound once daily for 14 days.[9]
It is critical to perform a dose-finding or maximum tolerated dose (MTD) study for your specific animal model and strain before initiating large-scale efficacy experiments.
Troubleshooting Guides
Issue: Animals are exhibiting a rapid increase in blood pressure.
Q: How should I manage acute hypertension in my animal study?
A: Hypertension is an expected on-target effect.[7] Proactive monitoring and management are crucial.
-
Confirm Measurement: Ensure blood pressure readings are accurate and reproducible. Take measurements at the same time each day in a quiet environment to minimize stress-induced fluctuations.
-
Establish a Monitoring Plan: Monitor blood pressure 1 week after initiating treatment, then every 2 weeks for the first 2 months, and monthly thereafter.[7]
-
Dose Modification: If significant hypertension (e.g., a sustained increase of >20-30 mmHg systolic over baseline) is observed, consider a dose reduction. A common strategy is to withhold dosing until blood pressure normalizes and then resume at a lower dose.
-
Consider Antihypertensive Co-medication: While not a standard protocol, the use of antihypertensive agents like calcium channel blockers or ACE inhibitors could be explored in your model, but this would need to be carefully validated to ensure it does not interfere with experimental outcomes.[4]
Issue: Significant proteinuria is detected in routine urinalysis.
Q: What is the recommended course of action for managing this compound-induced proteinuria?
A: Proteinuria is a common, dose-dependent toxicity.[4][10]
-
Quantify Proteinuria: If a urine dipstick test shows ≥2+ proteinuria, collect a 24-hour urine sample to accurately quantify the protein level.[7]
-
Grade the Severity: Establish grading criteria based on the level of proteinuria. This can be adapted from clinical criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Implement Dose Adjustment:
-
For persistent Grade 2 (or moderate) proteinuria: Consider interrupting the this compound dose until the proteinuria resolves to Grade 1 or baseline, then restart at a reduced dose.[11]
-
For Grade 3 (or severe) proteinuria: Withhold treatment and resume at a reduced dose upon recovery. If it recurs, consider discontinuing treatment for that animal.[7]
-
Issue: Animals are experiencing significant weight loss and/or fatigue.
Q: My animals appear lethargic and are losing more than 10% of their body weight. What can be done?
A: Weight loss and fatigue are common adverse events resulting from a combination of decreased appetite, diarrhea, and potential muscle toxicity.[6]
-
Supportive Care: Ensure easy access to food and water. Consider providing a highly palatable, high-calorie supplemental diet.
-
Manage Diarrhea: If diarrhea is present, promptly initiate supportive management. This may include dose interruption until resolution.[2]
-
Investigate Muscle Toxicity Mitigation: A study in rats showed that L-carnitine supplementation completely prevented this compound-induced downregulation of key proteins in skeletal muscle without impairing the drug's anti-angiogenic efficacy.[1][9] This suggests a potential supportive care strategy to mitigate muscle-related toxicity.
Data Presentation: Dose-Dependent Toxicities in Animals
The following table summarizes key toxicological findings from preclinical animal studies.
| Animal Model | Dose Level (mg/kg/day) | Route | Duration | Observed Toxicities | Reference |
| Rat | ≥ 2 mg/kg | Oral | Juvenile Study | Mortality, broken teeth, delayed growth and maturation. | [8] |
| Rat | (Not specified) | Oral | 14 days | Reduced L-carnitine content and mitochondrial protein expression in skeletal muscle. | [9] |
| Rat & Rabbit | ≥ 0.03 (rat) & 0.14 (rabbit) times the recommended clinical dose | Oral | During Organogenesis | Embryotoxicity, fetotoxicity, external, visceral, and skeletal anomalies. | [5][8] |
| Rabbit | 0.5 mg/kg | Oral | During Organogenesis | Abortifacient effects, late abortions. | [8] |
Experimental Protocols
Protocol 1: Blood Pressure Measurement in Rodents (Tail-Cuff Method)
This protocol outlines a non-invasive method for monitoring blood pressure, a critical parameter for assessing this compound-induced hypertension.
Materials:
-
Non-invasive blood pressure system (e.g., CODA, IITC Life Science)
-
Animal restrainer
-
Warming platform or lamp
Procedure:
-
Acclimatization: Acclimate the animals to the restrainer and procedure for 3-5 days before the first baseline measurement. This minimizes stress-induced hypertension.
-
Animal Preparation: Place the mouse or rat in an appropriately sized restrainer. Secure the tail cuff snugly around the base of the tail.
-
Warming: Gently warm the animal and its tail to approximately 32-34°C to increase blood flow to the tail artery, which is necessary for detection.
-
Measurement Cycle: Initiate the measurement cycle on the system. The system will automatically inflate and deflate the cuff while recording systolic and diastolic pressure.
-
Data Collection: Perform at least 10-15 measurement cycles per animal in a single session.
-
Data Analysis: Discard the first few readings to allow for animal stabilization. Average the subsequent valid readings to obtain the final blood pressure value for that session.
-
Frequency: Measure blood pressure at baseline (before treatment), one week after starting this compound, every two weeks for the first two months, and monthly thereafter.[7]
Protocol 2: Monitoring for Proteinuria
This protocol describes how to screen for and quantify proteinuria.
Materials:
-
Metabolic cages for 24-hour urine collection
-
Urine dipsticks (for screening)
-
Reagents for a quantitative protein assay (e.g., Bradford or BCA assay)
-
Spectrophotometer
Procedure:
-
Screening (Weekly):
-
Collect a "spot" urine sample from the animal.
-
Use a standard veterinary urine dipstick to test for protein.
-
Record the result (e.g., negative, trace, 1+, 2+, 3+, 4+).
-
-
Quantification (If Dipstick ≥ 2+):
-
Place the animal in a metabolic cage for 24 hours. Ensure free access to water but not food (to avoid contamination of urine).
-
Collect the total volume of urine produced over the 24-hour period.
-
Centrifuge the urine sample to remove any debris.
-
Measure the total urine volume.
-
Use a quantitative protein assay (e.g., Bradford method) to determine the protein concentration in the urine sample.
-
Calculate the total protein excreted in 24 hours (mg/24h) by multiplying the protein concentration (mg/mL) by the total urine volume (mL).
-
-
Frequency: Perform dipstick screening at baseline and at least once weekly during treatment.[11]
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound-induced hypertension and proteinuria.
Caption: Standard "3+3" preclinical dose-escalation workflow.
Caption: Troubleshooting logic for managing proteinuria in animal studies.
References
- 1. [Preclinical study for antitumor mechanism of this compound and clinical studies for hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound dose, efficacy, and safety in the treatment of multiple malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound-induced proteinuria and renal dysfunction in patients with thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Once-a-day dosing for LENVIMA® (this compound) for unresectable hepatocellular carcinoma [lenvimahcp.com]
- 7. lenvima.com [lenvima.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. L-carnitine prevents this compound-induced muscle toxicity without impairment of the anti-angiogenic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incidence and risk of hypertension and proteinuria in cancer patients treated with this compound: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recommended dosing and administration and AR management with LENVIMA® (this compound) [lenvimahcp.com]
Troubleshooting inconsistent results in Lenvatinib experiments
Welcome to the technical support center for Lenvatinib-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability (IC50 values) for the same cell line across different experimental batches. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: The initial number of cells plated can influence the final assay readout. It is crucial to maintain a consistent seeding density across all experiments. For many cancer cell lines, a density of 5,000 to 10,000 cells per well in a 96-well plate is a common starting point for a 72-hour assay.
-
This compound Solution Stability: this compound is typically dissolved in DMSO to create a stock solution. Solutions in DMSO can be stored at -20°C for up to 3 months.[1] Frequent freeze-thaw cycles should be avoided as they can lead to degradation of the compound. Prepare fresh dilutions in culture medium for each experiment from a stable stock.
-
Culture Medium Components: Components in the cell culture medium, such as growth factors in fetal bovine serum (FBS), can activate signaling pathways that this compound inhibits. Variations in serum batches can therefore contribute to inconsistent results. Using a consistent lot of FBS or reducing the serum concentration during drug treatment may reduce variability.
-
Assay-Specific Variability: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo®) can impact results. Ensure consistent incubation times and that the chosen assay is linear within the range of cell numbers used.
Q2: this compound shows potent activity in some of our cancer cell lines but is ineffective in others, even those expected to be sensitive. Why might this be?
A2: Differential sensitivity to this compound is common and can be attributed to the underlying molecular characteristics of the cell lines:
-
Target Receptor Expression: this compound primarily targets VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[2][3] Cell lines with low or absent expression of these key targets may exhibit intrinsic resistance.
-
Activation of Compensatory Pathways: Cancer cells can develop resistance by activating alternative survival pathways. For instance, feedback activation of the EGFR pathway has been shown to reduce the effectiveness of this compound in some hepatocellular carcinoma (HCC) cells.[3]
-
Genetic Mutations: The presence of specific mutations in downstream signaling molecules (e.g., RAS, RAF) can render the cells less dependent on the upstream receptors that this compound inhibits.
-
Cell-Specific Metabolism: The rate at which cells metabolize this compound can differ, potentially reducing the effective intracellular concentration of the drug.
Q3: Our in vivo xenograft studies show inconsistent tumor growth inhibition with this compound, even with the same cell line and dosing schedule. What should we investigate?
A3: In vivo experiments introduce additional layers of complexity. Here are key areas to troubleshoot:
-
Drug Formulation and Administration: this compound for in vivo studies is often prepared as a suspension.[4] Ensure the formulation is homogenous to deliver a consistent dose. Oral gavage technique should be consistent to ensure proper administration.
-
Tumor Microenvironment (TME): The TME plays a crucial role in this compound's efficacy. The presence and abundance of cell types like pericytes can influence the drug's activity.[4] The anti-angiogenic effects of this compound are also highly dependent on the tumor vasculature.
-
Animal Health and Metabolism: The overall health, age, and weight of the mice can affect drug metabolism and clearance. Body weight should be monitored, as dosing may need to be adjusted, particularly in longer studies where weight loss can occur.[5]
-
Tumor Heterogeneity: Even when using the same cell line, tumors in different animals can develop with varying degrees of heterogeneity, leading to different responses.
Troubleshooting Guides
In Vitro Cell Viability Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Use a multichannel pipette for consistency, avoid using the outer wells of the plate, ensure a single-cell suspension before plating. |
| This compound appears less potent than expected (High IC50) | Degraded this compound stock, sub-optimal assay duration, high cell density, cell line resistance. | Prepare fresh this compound dilutions, optimize incubation time (72-96 hours is common), perform a cell titration experiment to find the optimal seeding density, verify target expression in your cell line.[6][7] |
| Precipitate forms in the culture medium | This compound has low aqueous solubility.[8] | Ensure the final DMSO concentration is low (typically <0.5%) and that the drug is well-mixed in the medium before adding to cells. |
Western Blot Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated target proteins (e.g., p-ERK, p-FRS2) | Insufficient this compound treatment time or dose, rapid dephosphorylation after cell lysis. | Optimize treatment duration and concentration to see a clear inhibition. Use fresh lysis buffer containing phosphatase inhibitors and keep samples on ice. |
| Inconsistent inhibition of target phosphorylation | Variability in cell confluence at the time of treatment, inconsistent timing of sample collection. | Plate cells to reach a consistent confluence (e.g., 70-80%) before treatment. Standardize the time from treatment to cell lysis precisely. |
| Basal phosphorylation levels of target proteins are low | Cells are not actively proliferating or are serum-starved. | Ensure cells are in a logarithmic growth phase. For some targets, a brief stimulation with a growth factor (e.g., FGF, VEGF) may be necessary to observe robust inhibition by this compound. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| RO82-W-1 | Differentiated Thyroid Cancer | 3.8 | Not Specified | [9] |
| TT | Medullary Thyroid Cancer | 0.078 | Not Specified | [9] |
| Hep3B2.1-7 | Hepatocellular Carcinoma | 0.23 | Not Specified | [10] |
| HuH-7 | Hepatocellular Carcinoma | 0.42 | Not Specified | [10] |
| JHH-7 | Hepatocellular Carcinoma | 0.64 | Not Specified | [10] |
| 8505C | Anaplastic Thyroid Cancer | 24.26 | 48 hours | [11] |
| TCO1 | Anaplastic Thyroid Cancer | 26.32 | 48 hours | [11] |
| KM12C | Colon Cancer | 9.54 | 72 hours | [7] |
Table 2: In Vivo Dosing and Efficacy of this compound in Xenograft Models
| Cell Line/Model | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Hep3B2.1-7 | Hepatocellular Carcinoma | Nude | 3-30 | Oral, daily | Significant tumor growth inhibition | [12] |
| SNU-398 | Hepatocellular Carcinoma | Nude | 10, 30 | Oral, daily | Significant tumor growth inhibition | [12] |
| Gastric Cancer PDX | Gastric Cancer | Nude | Not specified | Oral, daily for 21 days | Mean tumor volume change of -33% | [13][14] |
| H146 | Small Cell Lung Cancer | Nude | 100 | Oral, twice daily for 21 days | Tumor regression | [7] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Plating:
-
Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Perform serial dilutions of the this compound stock solution in serum-free or low-serum medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[16]
-
Gently mix on an orbital shaker for 15 minutes to dissolve the crystals.[17]
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol: Western Blot for Phosphorylated ERK (p-ERK)
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluence.
-
Treat cells with this compound at the desired concentrations for the optimized duration (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
References
- 1. This compound CAS#: 417716-92-8 [m.chemicalbook.com]
- 2. This compound resistance mechanism and potential ways to conquer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and Resistance Mechanisms of this compound in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tyrosine Kinase Inhibitor this compound Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dose, efficacy, and safety in the treatment of multiple malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | E7080 | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Antitumor Activity of this compound (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. This compound inhibits the growth of gastric cancer patient-derived xenografts generated from a heterogeneous population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
Managing off-target effects of Lenvatinib in research models
Welcome to the technical support center for managing the off-target effects of Lenvatinib in research models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a multi-kinase inhibitor that primarily targets vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, as well as fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4. It also inhibits other receptor tyrosine kinases, including platelet-derived growth factor receptor alpha (PDGFRα), the KIT proto-oncogene receptor tyrosine kinase, and the RET proto-oncogene.[1]
Q2: What are the most commonly observed off-target effects of this compound in research models?
A2: In addition to its intended targets, this compound has been observed to have off-target effects on several other signaling pathways. Notable off-target effects include the inhibition of p38 mitogen-activated protein kinase (MAPK) and spleen tyrosine kinase (Syk), particularly in immune cells like monocytes and macrophages.[2] Furthermore, paradoxical activation of the epidermal growth factor receptor (EGFR) signaling pathway has been reported as a potential mechanism of resistance.[3]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Chemical Probes: Utilize structurally distinct inhibitors that target the same primary kinases as this compound. If the observed phenotype is replicated with different inhibitors of the same target, it is more likely an on-target effect.
-
Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the intended target kinases. If the phenotype is recapitulated, it confirms an on-target effect.
-
Rescue Experiments: In a system where the target kinase is knocked down, reintroducing a wild-type or mutated version of the kinase can help validate on-target effects.
-
Kinome Profiling: A comprehensive kinome scan can reveal the full spectrum of kinases inhibited by this compound at a given concentration, helping to identify potential off-target candidates.
Q4: What are some common reasons for inconsistent results when using this compound in cell culture?
A4: Inconsistent results can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated and use a consistent, low passage number, as prolonged culturing can lead to phenotypic and genotypic drift.
-
Reagent Quality and Storage: Use high-purity this compound and store it correctly according to the manufacturer's instructions to prevent degradation.
-
Assay Conditions: Variations in cell density, serum concentration in the media, and incubation times can all influence the cellular response to this compound. Standardize these parameters across experiments.
-
Mycoplasma Contamination: Regularly test cell cultures for mycoplasma, as it can significantly alter cellular signaling and drug responses.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Cell Death or Toxicity | Off-target kinase inhibition leading to apoptosis or necrosis. | 1. Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 and identify a therapeutic window with minimal toxicity. 2. Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to quantify the type of cell death. 3. Off-Target Kinase Inhibitors: Test inhibitors of known this compound off-targets (e.g., p38, Syk) to see if they replicate the toxicity. 4. Caspase Inhibitors: Use pan-caspase inhibitors to determine if the cell death is caspase-dependent. |
| Altered Cell Morphology | Inhibition of kinases involved in cytoskeletal regulation. | 1. Phalloidin Staining: Stain for F-actin to visualize changes in the actin cytoskeleton. 2. Immunofluorescence: Stain for key cytoskeletal proteins (e.g., tubulin, vinculin) to assess their organization. 3. Time-Lapse Microscopy: Monitor cell morphology changes in real-time following this compound treatment. |
| Inconsistent Western Blot Results for Phosphorylated Proteins | Issues with sample preparation, antibody specificity, or blotting technique. | 1. Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to preserve phosphorylation states.[4] 2. Blocking Buffer: Avoid using milk as a blocking agent for phospho-antibodies, as it contains casein, a phosphoprotein that can cause high background. Use 5% BSA in TBST instead. 3. Antibody Validation: Validate your phospho-specific antibody by treating your cells with a known activator and inhibitor of the pathway, or by treating lysates with a phosphatase. 4. Total Protein Control: Always probe for the total, non-phosphorylated form of the protein to ensure that changes in the phospho-signal are not due to changes in total protein expression. |
| Drug Ineffectiveness in an In Vitro Kinase Assay | Issues with the assay setup, enzyme activity, or inhibitor concentration. | 1. ATP Concentration: Ensure the ATP concentration in your assay is at or near the Km of the kinase, as high ATP levels can compete with ATP-competitive inhibitors like this compound.[5] 2. Enzyme Purity and Activity: Verify the purity and activity of your recombinant kinase. 3. Inhibitor Solubility: Confirm that this compound is fully dissolved in the assay buffer. 4. Positive Control: Include a known inhibitor of the kinase as a positive control for inhibition. |
Quantitative Data
This compound Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against a panel of on-target and off-target kinases. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.
| Kinase | IC50 (nM) | Kinase Family | Reference |
| On-Target Kinases | |||
| VEGFR1 (FLT1) | 22 | VEGF Receptor | [6] |
| VEGFR2 (KDR) | 4 | VEGF Receptor | [6] |
| VEGFR3 (FLT4) | 5.2 | VEGF Receptor | [6] |
| FGFR1 | 46 | FGF Receptor | [6] |
| FGFR2 | Not Reported | FGF Receptor | |
| FGFR3 | Not Reported | FGF Receptor | |
| FGFR4 | Not Reported | FGF Receptor | |
| PDGFRα | 51 | PDGF Receptor | [6] |
| PDGFRβ | 100 | PDGF Receptor | [6] |
| KIT | Not Reported | ||
| RET | Not Reported | ||
| Selected Off-Target Kinases | |||
| EGFR | >10,000 | EGF Receptor | [7] |
| p38α (MAPK14) | Not Reported | MAPK | |
| Syk | Not Reported | Tyrosine Kinase | |
| CDK6 | Not Reported | Cyclin-Dependent Kinase | [8] |
Note: "Not Reported" indicates that specific IC50 values were not found in the searched literature. Further kinome-wide screening would be necessary to determine these values.
Experimental Protocols
Kinome Profiling to Identify Off-Target Effects
This protocol outlines a general workflow for identifying this compound's off-target kinases using a mass spectrometry-based kinome profiling approach.
Objective: To identify the spectrum of kinases inhibited by this compound in a given cell line or tissue lysate.
Workflow Diagram:
Methodology:
-
Lysate Preparation:
-
Culture cells to 80-90% confluency and treat with this compound at the desired concentration and time.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Affinity Purification:
-
Immobilize this compound onto affinity beads (e.g., NHS-activated sepharose).
-
Incubate the cell lysate with the this compound-conjugated beads to allow for kinase binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
In-Solution Digestion:
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the bound kinases.
-
Quantify the relative abundance of identified kinases to determine which ones are significantly enriched in the this compound-treated sample compared to a control.
-
Western Blot for Phosphorylated p38 MAPK and Syk
This protocol provides a step-by-step guide for assessing the off-target effects of this compound on the phosphorylation of p38 MAPK and Syk.
Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK and Syk in a cellular context.
Workflow Diagram:
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound. Include positive and negative controls (e.g., a known p38 or Syk activator/inhibitor).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) or phosphorylated Syk (Tyr525/526) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities.
-
(Optional) Strip the membrane and re-probe with antibodies against total p38 MAPK and total Syk to normalize for protein loading.
-
Signaling Pathway Diagrams
This compound On-Target and Off-Target Signaling
The following diagram illustrates the primary on-target and key off-target signaling pathways affected by this compound.
This diagram illustrates that this compound inhibits its primary targets (VEGFRs, FGFRs, etc.), leading to decreased angiogenesis and cell proliferation. It also highlights its off-target inhibitory effects on p38 MAPK and Syk, which can modulate inflammation and the immune response, and the paradoxical activation of EGFR, which may contribute to drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | E7080 | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 7. Synergistic Effects of this compound (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
Lenvatinib Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting Lenvatinib dose-response curve analysis in different cell lines.
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding this compound dose-response experiments.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and cancer progression.[1][2][3][4][5] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as the RET proto-oncogene and the c-KIT proto-oncogene.[1][3][5] By inhibiting these pathways, this compound effectively hinders the formation of new blood vessels that supply tumors with essential nutrients and oxygen, and also directly impedes the proliferation of malignant cells.[1][2][5]
Q2: Which cell viability assays are recommended for this compound dose-response studies?
A2: Standard colorimetric or luminescent cell viability assays are suitable for determining the dose-response of this compound. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and CCK-8 (Cell Counting Kit-8) assays. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Q3: How should I determine the appropriate concentration range and treatment duration for this compound in my experiments?
A3: The concentration range and treatment duration can vary significantly depending on the cell line's sensitivity to this compound. A good starting point is to perform a wide range dose-finding experiment (e.g., from 0.01 µM to 100 µM) for a fixed duration (e.g., 48 or 72 hours). Based on the initial results, a more focused range of concentrations can be selected for subsequent, more detailed IC50 determination. Published IC50 values for similar cell lines can also provide a useful reference for designing your experiment (see Data Presentation section).
Q4: What are some common reasons for inconsistent results in this compound dose-response assays?
A4: Inconsistent results can arise from several factors, including:
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and growth medium can all affect cellular responses to this compound.
-
Drug Preparation and Storage: Improper dissolution or storage of this compound can lead to a loss of potency.
-
Assay Protocol Variability: Inconsistent incubation times, reagent volumes, or reading times can introduce significant error.
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic or acquired resistance to this compound, leading to a flat dose-response curve.
Q5: How can I investigate the downstream effects of this compound treatment in my cell line?
A5: To confirm that this compound is inhibiting its intended targets, you can perform downstream signaling analysis using techniques like Western blotting or ELISA. You would typically look for a dose-dependent decrease in the phosphorylation of key downstream effector proteins in the VEGFR, FGFR, PDGFR, RET, and c-KIT pathways, such as ERK, AKT, and STAT.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for experimental design.
Table 1: this compound IC50 Values in Thyroid Cancer Cell Lines
| Cell Line | Histology | IC50 (µM) | Assay Method | Reference |
| 8505C | Anaplastic Thyroid Carcinoma | 24.26 | XTT | [6] |
| TCO1 | Anaplastic Thyroid Carcinoma | 26.32 | XTT | [6] |
| RO82-W-1 | Differentiated Thyroid Carcinoma | 3.8 | Not Specified | [7] |
| TT | Medullary Thyroid Carcinoma | 0.078 | Not Specified | [7] |
| SW1736 | Anaplastic Thyroid Carcinoma | 31.79 (without PDGF-BB), 16.42 (with PDGF-BB) | Drug Sensitivity Assay | [8] |
| ATC Cell Line | Anaplastic Thyroid Carcinoma | 19 | WST-1 | [9] |
Table 2: this compound IC50 Values in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) | Assay Method | Reference |
| HAK-5 | 5.8 | MTT | [10] |
| KYN-2 | 10.4 | MTT | [10] |
| HAK-1A | 12.5 | MTT | [10] |
| KMCH-2 | 15.4 | MTT | [10] |
| KMCH-1 | 18.2 | MTT | [10] |
| KYN-1 | 20.3 | MTT | [10] |
| HAK-1B | 20.4 | MTT | [10] |
| HAK-6 | 28.5 | MTT | [10] |
| Hep3B2.1-7 | 0.23 | Not Specified | [11] |
| HuH-7 | 0.42 | Not Specified | [11] |
| JHH-7 | 0.64 | Not Specified | [11] |
Table 3: this compound IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| KDR | Kinase Assay | 4.0 | Cell-free | [8] |
| VEGFR3/Flt-4 | Kinase Assay | 5.2 | Cell-free | [8] |
| VEGFR1/Flt-1 | Kinase Assay | 22 | Cell-free | [8] |
| FGFR1 | Kinase Assay | 46 | Cell-free | [8] |
| PDGFRα | Kinase Assay | 51 | Cell-free | [8] |
| PDGFRβ | Kinase Assay | 100 | Cell-free | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for performing an MTT assay to assess cell viability following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: CCK-8 Cell Viability Assay
This protocol provides a more convenient alternative to the MTT assay, as it is a one-step procedure with no solubilization required.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as in the MTT assay (Step 1).
-
This compound Treatment: Follow the same procedure as in the MTT assay (Step 2).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium. |
| No dose-response effect observed (flat curve) | - Cell line is resistant to this compound.- this compound has degraded.- Incorrect concentration range tested. | - Confirm the expression of this compound targets (VEGFR, FGFR, etc.) in your cell line.- Prepare fresh this compound stock solutions and store them properly.- Test a wider range of concentrations, including higher doses. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency.- Differences in incubation times.- Inconsistent reagent quality. | - Use cells within a consistent passage number range and seed them at a similar confluency.- Strictly adhere to the same incubation times for treatment and assay development.- Use reagents from the same lot for a set of experiments. |
| High background signal in the assay | - Contamination of cell cultures (bacterial or fungal).- Reagent-related issues. | - Regularly check cell cultures for contamination.- Run a blank control (medium and assay reagent only) to check for reagent-related background. |
| Unexpected increase in viability at high this compound concentrations | - Off-target effects of the drug.- Compound precipitation at high concentrations. | - Visually inspect the wells for any precipitate.- Consider performing assays to investigate potential off-target effects. |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways.
Experimental Workflow
This diagram outlines the general workflow for a this compound dose-response experiment.
Caption: A typical experimental workflow for determining the IC50 of this compound in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. RET proto-oncogene - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical trial of the multi-targeted this compound in combination with cellular immunotherapy for treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorbyt.com [biorbyt.com]
Lenvatinib Technical Support Center: Cell Viability and Apoptosis Assays
Welcome to the Lenvatinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in cell viability and apoptosis assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that influences cell viability and apoptosis?
A1: this compound is a multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2][3] By inhibiting these pathways, this compound disrupts tumor angiogenesis and proliferation.[1][2] Specifically, it can lead to the inactivation of downstream signaling cascades like AKT/NF-κB and Wnt/GSK3β/NF-κB, which are crucial for cell survival and proliferation.[4][5] This inhibition ultimately triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[6][7]
Q2: I am observing a decrease in cell viability with this compound treatment, but my apoptosis assay shows a low percentage of apoptotic cells. What could be the reason?
A2: This discrepancy can arise from a few factors. This compound can induce cell cycle arrest, particularly at the G0/G1 phase, which inhibits proliferation without immediately inducing apoptosis.[8][9] It's also possible that at the time point you are analyzing, the majority of cells are in early stages of apoptosis and have not yet progressed to a state readily detectable by your specific apoptosis assay. Consider performing a time-course experiment to capture the peak of apoptosis. Additionally, this compound can induce other forms of cell death, such as necrosis, which may not be fully captured by an apoptosis-specific assay.[9]
Q3: Can this compound interfere with the reagents used in MTT or WST-1 assays?
A3: While direct chemical interference is not widely reported, it is a possibility with any test compound. As a multi-kinase inhibitor, this compound can alter cellular metabolism, which is the basis of tetrazolium-based assays like MTT and WST-1.[10] This can sometimes lead to an under- or overestimation of cell viability.[10] It is always recommended to include a "drug-only" control (this compound in media without cells) to check for any direct reduction of the tetrazolium salt by the compound.
Q4: Are there any known issues with this compound and Annexin V/PI staining?
A4: There are no widely reported specific interferences of this compound with Annexin V/PI staining. However, general best practices for this assay are crucial. Ensure that your cell harvesting technique is gentle to avoid mechanical induction of membrane damage, which can lead to false-positive PI staining.[11] If you are working with adherent cells, be mindful that the enzymatic detachment process can sometimes affect membrane integrity.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, WST-1)
| Issue | Possible Cause | Recommended Solution |
| Higher than expected cell viability at high this compound concentrations | 1. This compound may be inducing a cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effect at the tested concentrations and time points.[8][9]2. The incubation time with this compound may be too short to induce significant cell death.3. The cells may have developed resistance to this compound. | 1. Perform a cell cycle analysis to check for cell cycle arrest.[8]2. Extend the incubation time with this compound (e.g., 48, 72 hours).3. Confirm results with a different viability assay (e.g., trypan blue exclusion) that directly measures cell number. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Incomplete solubilization of formazan crystals (in MTT assay).[12]3. "Edge effect" in 96-well plates. | 1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding.2. Increase incubation time with the solubilization buffer and ensure thorough mixing.3. Avoid using the outer wells of the plate for experimental samples. |
| Low absorbance readings across the plate | 1. Insufficient cell number seeded.2. Low metabolic activity of the cell line.3. Reagents (e.g., MTT, WST-1) have expired or were stored improperly. | 1. Optimize the initial cell seeding density.2. Increase the incubation time with the tetrazolium reagent.3. Use fresh reagents and verify their performance with a positive control. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Issue | Possible Cause | Recommended Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even in the control group | 1. Harsh cell handling during harvesting or staining.[11]2. Cells were overgrown or unhealthy before the experiment.3. Contamination in the cell culture. | 1. Use a gentle harvesting method (e.g., mild enzymatic digestion for a shorter duration, gentle scraping).2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.3. Regularly check cultures for contamination. |
| Low percentage of apoptotic cells after this compound treatment | 1. The concentration of this compound is not sufficient to induce apoptosis.2. The time point of analysis is not optimal to detect apoptosis.3. The cell line is resistant to this compound-induced apoptosis. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptosis.3. Consider using a different cell line or a combination therapy approach. |
| Annexin V-positive, PI-negative population is not distinct | 1. The cell population is a mix of early and late apoptotic cells.2. Compensation issues in flow cytometry.3. Autofluorescence of cells or this compound. | 1. Adjust the time of this compound treatment.2. Set up proper single-stain controls for compensation.3. Include an unstained cell control treated with this compound to check for autofluorescence and adjust flow cytometer settings accordingly. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| K1 | Papillary Thyroid Carcinoma | 26.35 ± 2.60 | 24 | MTT |
| K1 | Papillary Thyroid Carcinoma | 18.28 ± 1.82 | 48 | MTT |
| K1 | Papillary Thyroid Carcinoma | 11.89 ± 1.15 | 72 | MTT |
| BCPAP | Papillary Thyroid Carcinoma | 18.60 ± 2.56 | 24 | MTT |
| BCPAP | Papillary Thyroid Carcinoma | 9.56 ± 0.92 | 48 | MTT |
| BCPAP | Papillary Thyroid Carcinoma | 7.95 ± 0.41 | 72 | MTT |
| 8505C | Anaplastic Thyroid Cancer | 24.26 | 48 | XTT |
| TCO1 | Anaplastic Thyroid Cancer | 26.32 | 48 | XTT |
| Anaplastic Thyroid Cancer (Primary) | Anaplastic Thyroid Cancer | 19 ± 2.5 | 72 | WST-1 |
| HuH-7 | Hepatocellular Carcinoma | ~1.0 (long-term) | ≥72 | CCK-8 |
| Hep3B | Hepatocellular Carcinoma | ~1.0 (long-term) | ≥72 | CCK-8 |
| HAK-5 | Hepatocellular Carcinoma | 5.8 | 72 | MTT |
| KYN-2 | Hepatocellular Carcinoma | 10.4 | 72 | MTT |
| GBC-SD | Gallbladder Cancer | Not specified | 48 | - |
| NOZ | Gallbladder Cancer | Not specified | 48 | - |
Data compiled from multiple sources.[13][14][15][16][17]
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Assay |
| CL1-5-F4 | Non-small Cell Lung Cancer | 30 | 48 | Increased sub-G1 phase | Flow Cytometry |
| CL1-5-F4 | Non-small Cell Lung Cancer | 50 | 48 | Significantly increased sub-G1 phase | Flow Cytometry |
| GBC-SD | Gallbladder Cancer | 25 | 48 | 19.8 ± 5.8 | Annexin V/PI |
| GBC-SD | Gallbladder Cancer | 50 | 48 | 20.3 ± 4.1 | Annexin V/PI |
| NOZ | Gallbladder Cancer | 25 | 48 | 17.3 ± 1.3 | Annexin V/PI |
| NOZ | Gallbladder Cancer | 50 | 48 | 21.0 ± 0.4 | Annexin V/PI |
| K1 | Papillary Thyroid Carcinoma | 5, 25, 50 | 24 | Dose-dependent increase | Annexin V/PI |
| BCPAP | Papillary Thyroid Carcinoma | 5, 25, 50 | 24 | Dose-dependent increase | Annexin V/PI |
Data compiled from multiple sources.[6][17][18]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Culture cells to be treated with the desired concentrations of this compound for the appropriate time. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or mild trypsinization. For suspension cells, collect them by centrifugation. It is crucial to also collect the supernatant from adherent cells as it may contain apoptotic bodies.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained and single-stained controls for proper compensation and gating.
Visualizations
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Caption: Workflow for assessing apoptosis after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical trial of the multi-targeted this compound in combination with cellular immunotherapy for treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of this compound (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchhub.com [researchhub.com]
- 13. Antiproliferative Effect of this compound on Human Liver Cancer Cell Lines In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hepatocellular carcinoma cells loss this compound efficacy in vitro through autophagy and hypoxia response-derived neuropilin-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Autophagy regulates anti-angiogenic property of this compound in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Lenvatinib-Induced Hypertension in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying Lenvatinib-induced hypertension in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hypertension?
A1: this compound-induced hypertension is primarily a class effect of vascular endothelial growth factor receptor (VEGFR) inhibition.[1][2] this compound targets and inhibits VEGFR1, VEGFR2, and VEGFR3, which are crucial for maintaining vascular homeostasis. The inhibition of VEGFR signaling leads to a reduction in nitric oxide (NO) production, a potent vasodilator.[1] This decrease in NO, coupled with a potential increase in the vasoconstrictor endothelin-1, leads to increased vascular resistance and subsequent elevation of blood pressure.[1][3]
Q2: Which animal models are suitable for studying this compound-induced hypertension?
A2: While various animal models are used for hypertension research, normotensive rodents, such as C57BL/6J mice, are commonly used to study drug-induced hypertension, including that caused by this compound.[1] These models allow for the direct assessment of the drug's effect on blood pressure without the confounding factors of pre-existing hypertensive conditions.
Q3: What is a typical dosing regimen for inducing hypertension with this compound in mice?
A3: A common and effective regimen is the administration of this compound at a dose of 4 mg/kg/day via intravenous injection for four consecutive days.[1] This protocol has been shown to induce a significant and rapid increase in blood pressure.[1]
Q4: How soon can I expect to see a hypertensive effect after this compound administration?
A4: A hypertensive effect can be observed as early as two days after the initiation of this compound treatment in mice.[1][4]
Experimental Protocols
Induction of Hypertension in Mice with this compound
This protocol describes the induction of hypertension in C57BL/6J mice using this compound.
Materials:
-
This compound (e.g., Sigma-Aldrich, SML3017)
-
Vehicle control: 40% (2-Hydroxypropyl)-β-cyclodextrin in sterile saline
-
C57BL/6J mice (male, 10 weeks old, 25-30g)
-
Standard laboratory animal housing and care facilities
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure and record the baseline systolic and diastolic blood pressure of all mice for several days prior to treatment to ensure stable readings.
-
Drug Preparation: Prepare a stock solution of this compound in the vehicle control. The final injection volume should be consistent across all animals.
-
Administration:
-
Treatment Group: Administer this compound at a dose of 4 mg/kg/day via intravenous injection for four consecutive days.[1]
-
Control Group: Administer an equivalent volume of the vehicle control via the same route and for the same duration.
-
-
Blood Pressure Monitoring: Measure blood pressure daily, starting from day 1 of treatment. A significant increase is expected by day 2.[1][4]
-
Data Analysis: Compare the blood pressure readings of the this compound-treated group with the control group.
Measurement of Blood Pressure in Mice
Tail-Cuff Plethysmography (Non-invasive):
-
Acclimatization: Acclimate the mice to the restraining device and the tail cuff for several days before recording actual measurements to minimize stress-induced blood pressure variations.
-
Procedure: Place the mouse in the restrainer and attach the tail cuff. The system will inflate and deflate the cuff while a sensor detects the blood flow to determine systolic and diastolic blood pressure.
-
Considerations: Ensure the mouse is calm and the tail is warm to ensure accurate readings.
Radiotelemetry (Invasive - Gold Standard):
-
Surgical Implantation: Surgically implant a telemetry transmitter with a pressure-sensing catheter into the carotid artery or abdominal aorta of the mouse.
-
Recovery: Allow the animal to recover fully from surgery before starting the experiment.
-
Data Acquisition: The transmitter continuously records and transmits blood pressure data to a receiver, allowing for long-term, stress-free monitoring of conscious, freely moving animals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in baseline blood pressure readings | - Animal stress due to handling or novel environment.- Improper technique with the tail-cuff method. | - Acclimate animals to the measurement procedure and equipment for a longer period.- Ensure a quiet and controlled environment during measurements.- If using tail-cuff, ensure proper cuff size and placement, and that the animal is calm. Consider radiotelemetry for more stable readings. |
| No significant increase in blood pressure after this compound administration | - Incorrect drug dosage or administration.- Inactive this compound.- Animal strain resistance (less common). | - Double-check all calculations for drug dosage.- Ensure proper intravenous injection technique.- Verify the activity of the this compound compound.- Review literature for strain-specific responses, although C57BL/6J are commonly responsive.[1] |
| Unexpected animal mortality | - Off-target toxicity of this compound.- Complications from the administration procedure (e.g., embolism).- Severe, uncontrolled hypertension leading to cardiovascular events. | - Monitor animals closely for signs of distress.- Consider a dose-response study to find the optimal dose for hypertension without severe toxicity.- Ensure meticulous surgical/injection technique.- Implement a humane endpoint protocol. |
| Inconsistent results between experiments | - Variation in animal age, weight, or sex.- Differences in environmental conditions (e.g., light cycle, temperature).- Inconsistent timing of measurements or drug administration. | - Standardize animal characteristics for all experiments.- Maintain consistent environmental conditions.- Adhere strictly to the established protocol for timing of all procedures. |
| Difficulty with intravenous injections | - Small vessel size in mice.- Inadequate restraint. | - Use appropriate-sized needles and catheters.- Ensure the animal is properly restrained.- Practice the technique to improve proficiency. Consider alternative administration routes if feasible and validated, though intravenous is well-documented for this purpose.[1] |
Quantitative Data Summary
Table 1: Expected Blood Pressure Changes in C57BL/6J Mice Treated with this compound (4 mg/kg/day, IV)
| Time Point | Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference |
| Day 2 | Systolic Blood Pressure (mmHg) | ~110-120 | Significant increase from baseline (p < 0.05) | [1][4] |
| Day 2 | Diastolic Blood Pressure (mmHg) | ~80-90 | Significant increase from baseline (p < 0.05) | [1][4] |
| Day 7 (after 4-day washout) | Systolic Blood Pressure (mmHg) | ~110-120 | No significant difference from control | [1] |
| Day 7 (after 4-day washout) | Diastolic Blood Pressure (mmHg) | ~80-90 | No significant difference from control | [1] |
Note: The exact values can vary between studies and laboratories. The table indicates the expected trend.
Visualizations
Caption: Signaling pathway of this compound-induced hypertension.
Caption: Experimental workflow for studying this compound-induced hypertension in mice.
References
- 1. Acute vascular and cardiac effects of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of hypertension during this compound for advanced thyroid cancer: a suggested diagnostic and therapeutic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Improving the solubility of Lenvatinib for in vitro assays
Welcome to the technical support center for improving the solubility of Lenvatinib for in vitro assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is an oral multi-target tyrosine kinase inhibitor.[1] It primarily inhibits vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3.[2][3] In addition, it targets other receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis and tumor growth, including fibroblast growth factor (FGF) receptors (FGFR1-4), the platelet-derived growth factor (PDGF) receptor PDGFRα, KIT, and RET.[2][3][4]
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for proper handling and dissolution. Key values are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉ClN₄O₄ | [5] |
| Molecular Weight | 426.9 g/mol | [5] |
| pKa | 5.05 | [6][7][8] |
Q3: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions prepared in DMSO can be stored at -20°C for up to 3 months.[4] It is recommended to use freshly prepared aqueous solutions and not store them for more than one day.[5]
Q4: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[5][9] this compound is practically insoluble in ethanol and water.[1][10]
Q5: What is the solubility of this compound in common laboratory solvents?
This compound's solubility varies significantly across different solvents. It is highly soluble in DMSO but has poor solubility in aqueous solutions.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ~1 mg/mL to 50 mg/mL (117.13 mM) | Warming to 37-50°C, sonication, and using fresh, anhydrous DMSO is recommended to achieve higher concentrations.[1][5][9][10] |
| Water | Insoluble | [1][10] |
| Ethanol | Insoluble | [1][10] |
| PBS (pH 7.2) | ~0.16 mg/mL | Achieved by first dissolving in DMSO and then diluting with PBS (e.g., in a 1:5 DMSO:PBS solution).[5] |
| Dimethyl Formamide | ~1 mg/mL |[5] |
Q6: What is a typical concentration range for this compound in in vitro cell-based assays?
The effective concentration of this compound can vary depending on the cell line and assay. However, many studies use concentrations in the range of 0.1 µM to 100 µM.[9][11][12] For example, studies on hepatocellular carcinoma (HCC) cell lines have used concentrations from 0.2 µM to 1.0 µM for long-term (144-hour) proliferation assays.[12] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q1: I'm having trouble dissolving this compound powder in DMSO. What should I do?
If this compound is not readily dissolving in DMSO at room temperature, follow these steps:
-
Use Fresh DMSO: Ensure you are using high-quality, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.[1]
-
Warm the Solution: Gently warm the solution in a water bath at 37°C for 10 minutes or up to 50°C.[9][10] This can significantly improve solubility.
-
Use Sonication: Ultrasonic treatment can help break up clumps and ensure complete dissolution, creating a homogeneous solution.[9][11]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.[9]
Below is a workflow to guide you through troubleshooting solubility issues.
Q2: I observed precipitation when I diluted my this compound DMSO stock into cell culture medium. How can I avoid this?
This is a common issue due to this compound's poor aqueous solubility.[5] this compound is a lipophilic compound (logP = 3.3) and will crash out of solution when the concentration of the organic solvent (DMSO) is abruptly lowered in an aqueous environment.
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, to minimize solvent-induced cytotoxicity.
-
Serial Dilution: Do not add the high-concentration DMSO stock directly to your final volume of media. Perform intermediate dilution steps. First, dilute the DMSO stock into a small volume of serum-free media or PBS, mixing immediately and thoroughly. Then, add this intermediate dilution to your final volume of complete media.
-
Pre-warm Media: Using pre-warmed (37°C) cell culture media can sometimes help keep the compound in solution during dilution.
-
Mix Immediately: Add the this compound solution to your media and mix immediately and thoroughly to ensure rapid and even dispersion.
Q3: My this compound solution looks cloudy. Can I still use it?
No, you should not use a cloudy or precipitated solution for your experiments. The presence of solid particles indicates that the compound is not fully dissolved, meaning the actual concentration in solution is unknown and will lead to inaccurate and non-reproducible results. Filter-sterilizing a precipitated solution will remove the solid drug, leading to a much lower effective concentration. Refer to the troubleshooting workflow (Q1) to re-dissolve the compound or prepare a fresh solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes how to prepare a 50 mg/mL (~117 mM) this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 426.9 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Water bath set to 50°C
-
Sonicator
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile vial. For example, for 1 mL of a 50 mg/mL solution, weigh 50 mg.
-
Add the appropriate volume of sterile DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a 50°C water bath for 10-15 minutes to aid dissolution.[10]
-
Following warming, sonicate the solution for 10-15 minutes until the solution is completely clear and free of visible particles.[9]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a method for diluting the DMSO stock solution into cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 50 mg/mL in DMSO)
-
Sterile PBS or serum-free cell culture medium
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform an intermediate dilution. For example, to prepare a 10 µM working solution in a final volume of 10 mL with a final DMSO concentration of 0.1%:
-
Calculate the required volume of stock solution.
-
Prepare an intermediate dilution by adding the stock solution to 100-200 µL of pre-warmed serum-free medium or PBS. Mix immediately by pipetting or gentle vortexing.
-
-
Add the intermediate dilution dropwise to the final volume of pre-warmed complete cell culture medium while gently swirling the plate or tube. This ensures rapid dispersion.
-
The final concentration of DMSO should not exceed 0.5%. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experimental design.
-
Use the prepared working solution immediately.[5]
This compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting multiple signaling pathways critical for angiogenesis and cell proliferation. The diagram below illustrates its key molecular targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 417716-92-8 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | E7080 | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 12. Effect of this compound treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Lenvatinib treatment duration and scheduling in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information on Lenvatinib treatment duration and scheduling in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2][3] It primarily inhibits the kinase activities of Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3.[2][3] Additionally, it inhibits other RTKs, including Fibroblast Growth Factor (FGF) receptors FGFR1, 2, 3, and 4, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[2][3] By blocking these signaling pathways, this compound effectively hinders tumor angiogenesis and cell proliferation.[4][5]
Q2: What are the recommended starting doses of this compound in long-term studies for different cancer types?
The recommended starting dose of this compound varies depending on the cancer type and whether it is used as a monotherapy or in combination with other agents.[6] For radioiodine-refractory differentiated thyroid carcinoma (DTC), the recommended monotherapy dose is 24 mg once daily.[6][7] In the case of unresectable hepatocellular carcinoma (HCC), the dose is based on body weight: 12 mg once daily for patients weighing ≥60 kg and 8 mg once daily for those weighing <60 kg.[6][7][8][9] For advanced renal cell carcinoma (RCC), this compound is used in combination with other drugs, with a starting dose of 18 mg or 20 mg once daily depending on the combination agent.[6][8] In combination with pembrolizumab for advanced endometrial carcinoma, the starting dose is 20 mg once daily.[6][8]
Q3: What is the median treatment duration observed in long-term this compound studies?
The duration of this compound treatment can be extensive, often continuing until disease progression or unacceptable toxicity.[7][8] In a study on radioiodine-refractory differentiated thyroid cancer, the median duration of this compound therapy was 15 months, with some patients continuing for over two years.[10] Another study on unresectable hepatocellular carcinoma reported a median treatment duration of 177 days, with a "longer-treatment group" having a median duration of 366 days.[11] An updated analysis of the SELECT trial for RR-DTC showed a median duration of response of 30.0 months in patients who responded to this compound.[12]
Q4: How are adverse events managed during long-term this compound treatment?
Management of adverse events (AEs) is crucial for maintaining patients on this compound long-term and often involves dose interruption, reduction, or discontinuation.[13][14] Common AEs include hypertension, diarrhea, fatigue, decreased appetite, and proteinuria.[13][14][15] For grade 1 or 2 AEs, dose interruption is generally not required.[13][14] However, for persistent or intolerable grade 2 or grade 3 AEs, treatment should be interrupted until symptoms resolve to grade 0-1 or baseline.[13][14] Treatment can then be resumed at the same or a lower dose.[13][14] Prophylactic measures and regular monitoring are recommended to manage AEs effectively.[13][14]
Q5: Are there alternative dosing schedules to continuous daily dosing being investigated?
Yes, alternative dosing schedules are being explored to manage adverse events and potentially prolong treatment duration. A retrospective study on radioiodine-refractory differentiated thyroid cancer investigated planned drug holidays. This strategy resulted in significantly longer progression-free survival, time to treatment failure, and overall survival compared to continuous daily administration.[16][17] Another preliminary study on unresectable hepatocellular carcinoma evaluated modified administration methods, such as "weekends off" and "alternate day" dosing, to reduce treatment discontinuations due to adverse events.[18]
Q6: What are the known mechanisms of resistance to long-term this compound therapy?
With prolonged treatment, cancer cells can develop resistance to this compound.[19] These mechanisms can involve the activation of alternative signaling pathways. For instance, in hepatocellular carcinoma, resistance has been associated with the activation of the c-MET and EGFR signaling pathways.[20][21][22] The PI3K/AKT/mTOR pathway is another key signaling network implicated in this compound resistance.[19] Other contributing factors can include the influence of noncoding RNAs and the activation of cancer stem cells.[20]
Troubleshooting Guides
Issue 1: Managing High-Grade Hypertension
-
Problem: A patient in a long-term study develops Grade 3 or 4 hypertension.
-
Troubleshooting Steps:
-
Monitor: Blood pressure should be monitored after the first week of treatment, every two weeks for the first two months, and at least monthly thereafter.[9][23]
-
Medical Management: For patients with systolic BP ≥160 mmHg or diastolic BP ≥100 mmHg, antihypertensive therapy should be initiated or adjusted.[24]
-
Dose Modification: If hypertension persists despite medical management, withhold the this compound dose. Once blood pressure is controlled, resume this compound at a reduced dose.[9][23]
-
Discontinuation: If severe hypertension persists despite dose reduction and antihypertensive therapy, permanent discontinuation of this compound may be necessary.[9]
-
Issue 2: Investigating Acquired Resistance in Preclinical Models
-
Problem: Tumor xenografts initially responsive to this compound begin to show regrowth despite continuous treatment.
-
Troubleshooting Steps:
-
Establish Resistant Cell Lines: Develop this compound-resistant cancer cell lines by long-term exposure to increasing concentrations of the drug.[22]
-
Pathway Analysis: Analyze the resistant cell lines for upregulation of alternative signaling pathways. Western blotting or phospho-RTK arrays can be used to assess the activation of pathways like c-MET, EGFR, and PI3K/AKT.[20][22]
-
Combination Therapy: In resistant models, test the efficacy of this compound in combination with inhibitors of the identified escape pathways (e.g., an EGFR inhibitor if EGFR activity is increased).[22]
-
Genetic Analysis: Perform genetic sequencing of the resistant tumors to identify potential mutations in the target kinases or downstream signaling molecules.
-
Quantitative Data Summary
Table 1: Recommended this compound Dosing for Various Cancers
| Cancer Type | Indication | Starting Dose | Reference(s) |
| Differentiated Thyroid Carcinoma (DTC) | Radioiodine-Refractory | 24 mg once daily | [6][7][8] |
| Hepatocellular Carcinoma (HCC) | Unresectable, First-Line | Body weight <60 kg: 8 mg once dailyBody weight ≥60 kg: 12 mg once daily | [6][7][8][9] |
| Renal Cell Carcinoma (RCC) | Advanced, with Everolimus | 18 mg once daily | [6][8] |
| Renal Cell Carcinoma (RCC) | Advanced, with Pembrolizumab | 20 mg once daily | [6][8][25] |
| Endometrial Carcinoma | Advanced, with Pembrolizumab | 20 mg once daily | [6][8] |
Table 2: Summary of this compound Treatment Duration and Outcomes in Long-Term Studies
| Study Population | Median Treatment Duration | Key Outcomes | Reference(s) |
| Radioiodine-Refractory DTC | 15 months (range: 2-64 months) | Median PFS: 25 months; Median OS: 46 months | [10] |
| Unresectable HCC | 177 days (longer-treatment group: 366 days) | Higher objective response and disease control rates in the longer-treatment group | [11] |
| Radioiodine-Refractory DTC (SELECT Trial Update) | Not specified for all patients | Median Duration of Response in responders: 30.0 months; Median PFS in responders: 33.1 months | [12] |
| Radioiodine-Refractory DTC (Planned Drug Holiday Study) | Not specified, but longer than daily group | Longer PFS, TTF, and OS in the planned holiday group vs. daily group | [16][17] |
Table 3: Common Adverse Events and Dose Modification Strategies
| Adverse Event | Management Strategy | Reference(s) |
| Hypertension | Monitor BP; initiate/adjust antihypertensives; withhold and resume at a reduced dose or discontinue based on severity. | [9][23][24] |
| Diarrhea | Promptly initiate management; withhold and resume at a reduced dose or discontinue based on severity. | [23] |
| Decreased Appetite/Weight | Symptomatic management; dose interruption or reduction for severe cases. | [13][15] |
| Proteinuria | Monitor with urinalysis; withhold and resume at a reduced dose or discontinue for severe proteinuria. | [6] |
| Fatigue | Dose interruption or reduction for moderate to severe fatigue. | [26] |
Experimental Protocols
Protocol: Phase 3, Randomized, Placebo-Controlled Study (Based on the SELECT Trial)
-
Patient Population: Patients aged 18 years or older with measurable, pathologically confirmed radioiodine-refractory differentiated thyroid cancer, with radiological evidence of disease progression within the prior 13 months.[12]
-
Randomization: Patients are randomized in a 2:1 ratio to receive either oral this compound (24 mg daily) or a placebo.[12]
-
Treatment Cycle: Treatment is administered continuously in 28-day cycles until disease progression, development of unacceptable toxicity, or withdrawal of consent.[12][27]
-
Dose Modification: Dose interruptions and reductions are permitted to manage treatment-related adverse events.
-
Efficacy Endpoints: The primary endpoint is Progression-Free Survival (PFS), determined by blinded independent radiological review using RECIST criteria. Secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DOR).[12]
-
Safety Assessment: Adverse events are monitored and graded throughout the study.
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mims.com [mims.com]
- 4. This compound: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 5. qingmupharm.com [qingmupharm.com]
- 6. This compound dose, efficacy, and safety in the treatment of multiple malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. reference.medscape.com [reference.medscape.com]
- 9. lenvimahcp.com [lenvimahcp.com]
- 10. Long-term management of this compound-treated thyroid cancer patients: a real-life experience at a single institution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characteristics of patients with longer treatment period of this compound for unresectable hepatocellular carcinoma: A post-hoc analysis of post-marketing surveillance study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged duration of response in this compound responders with thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expert consensus on the management of adverse events in patients receiving this compound for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.skku.edu [pure.skku.edu]
- 15. researchgate.net [researchgate.net]
- 16. Planned drug holidays during treatment with this compound for radioiodine-refractory differentiated thyroid cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the therapeutic effects and tolerability of modified this compound administration methods for unresectable hepatocellular carcinoma: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Latest Research Progress on the Mechanisms of this compound Resistance [scirp.org]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound resistance mechanism and potential ways to conquer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lenvima.com [lenvima.com]
- 24. Recommended dosing and administration and AR management with LENVIMA® (this compound) [lenvimahcp.com]
- 25. targetedonc.com [targetedonc.com]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Lenvatinib vs. Sorafenib: A Preclinical Comparison in Hepatocellular Carcinoma Models
A Guide for Researchers and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide, with limited effective systemic therapies for advanced stages of the disease. For over a decade, the multi-kinase inhibitor Sorafenib was the standard first-line treatment. More recently, Lenvatinib, another multi-kinase inhibitor, has emerged as a key first-line therapeutic option. Both drugs target critical pathways involved in tumor growth and angiogenesis, but their distinct kinase inhibition profiles lead to differences in efficacy and mechanism of action. This guide provides an objective comparison of this compound and Sorafenib in preclinical HCC models, supported by experimental data, to inform further research and drug development.
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound and Sorafenib are both oral multi-kinase inhibitors, but they possess different target profiles. This compound is characterized by its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4), in addition to Platelet-Derived Growth Factor Receptor α (PDGFRα), RET, and KIT. The dual targeting of VEGFR and FGFR pathways is a distinguishing feature of this compound, allowing it to potently inhibit tumor angiogenesis and FGF-driven tumor cell proliferation.
Sorafenib primarily inhibits the Raf/MEK/ERK signaling cascade by targeting Raf-1 and B-Raf kinases. It also inhibits pro-angiogenic receptor tyrosine kinases, including VEGFR1-3 and PDGFRβ, as well as other kinases like c-Kit, Flt-3, and RET. Sorafenib's antitumor activity is thus mediated through both direct effects on tumor cell proliferation and apoptosis, and indirect anti-angiogenic effects on the tumor microenvironment.
Preclinical Efficacy: In Vitro Data
In head-to-head in vitro studies, this compound has shown more potent antiproliferative activity than Sorafenib, particularly in HCC cell lines dependent on FGF signaling. For instance, in Hep3B2.1-7 and HuH-7 cells, which have FGF19 gene amplification, this compound demonstrated significantly lower IC50 values compared to Sorafenib. Conversely, Sorafenib showed broader, though less potent, activity across a range of HCC cell lines.
| Cell Line | Key Genetic Feature | This compound IC50 (µM) | Sorafenib IC50 (µM) | Reference |
| Hep3B2.1-7 | FGF19 Amplification | 0.23 | 2.2 - 5.3 | |
| HuH-7 | FGF19 Amplification | 0.42 | 2.2 - 5.3 | |
| PLC/PRF/5 | - | >10 | 2.2 - 5.3 | |
| HepG2 | - | Not specified | ~6.0 |
Preclinical Efficacy: In Vivo Data
In vivo studies using xenograft models consistently demonstrate the potent antitumor activity of both drugs. This compound has shown strong tumor growth inhibition and anti-angiogenic effects across diverse HCC models, including those with aberrant FGF signaling and patient-derived xenografts (PDX). In several preclinical models, the maximum antitumor effect of this compound was reported to be greater than that of Sorafenib. Sorafenib also effectively suppresses the growth of HCC xenografts, an effect attributed to both decreased microvessel density and increased tumor cell apoptosis.
| Model Type | HCC Cell Line / PDX Model | This compound (Dose) | This compound Antitumor Effect (min T/C %) | Sorafenib (Dose) | Sorafenib Antitumor Effect (min T/C %) | Reference |
| Xenograft | PLC/PRF/5 | 1-100 mg/kg | 14% | ≥30 mg/kg | 30% | |
| Xenograft | Hep3B2.1-7 | 3-30 mg/kg | 31% | 10 & 30 mg/kg | 47% | |
| PDX | LI0050 (FGF19 overexpression) | 10 & 30 mg/kg | 33% | 30 mg/kg | Intolerable | |
| PDX-derived | LIXC-012 (FGF19 overexpression) | 3-30 mg/kg | 25% | 30 mg/kg | 55% | |
| Xenograft | KYN-2 | 30 mg/kg | 20% (volume) | Not Tested | Not Tested |
T/C %: (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. A lower value indicates greater antitumor activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
In Vitro Cell Proliferation Assay
-
Cell Lines: Human HCC cell lines (e.g., Hep3B2.1-7, HuH-7, PLC/PRF/5) are cultured in appropriate media supplemented with fetal bovine serum.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or Sorafenib (e.g., 0-30 µM) for a specified duration (e.g., 72-144 hours).
-
Viability Assessment: Cell viability is measured using assays such as Cell Counting Kit-8 (CCK-8) or MTT. The absorbance is read using a microplate reader, and the 50% inhibitory concentration (IC50) is calculated.
In Vivo Xenograft Model
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice, 5-6 weeks old) are used.
-
Tumor Implantation: Human HCC cells (e.g., 5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound or Sorafenib is administered orally, once daily, at specified doses (e.g., 10-100 mg/kg). The vehicle (e.g., 0.5% methylcellulose) is given to the control group.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised, weighed, and may be processed for further analysis like immunohistochemistry to assess microvessel density (MVD) or protein phosphorylation.
Resistance Mechanisms
Acquired resistance is a significant clinical challenge for both drugs. Preclinical models have been developed to study these mechanisms. For Sorafenib, resistance can be conferred by the activation of compensatory pro-survival pathways, such as the PI3K/AKT pathway. For this compound, resistance has been associated with the upregulation of genes like PFKFB4 and alterations in autophagy and hypoxia-response pathways. Interestingly, some studies suggest that the resistance phenotype to Sorafenib may be unstable and reversible in certain preclinical models.
Conclusion
Preclinical data from HCC models demonstrate that both this compound and Sorafenib are effective antitumor agents, acting through the inhibition of key signaling pathways involved in cell proliferation and angiogenesis. This compound exhibits particularly potent activity against HCC models driven by aberrant FGF signaling and, in several direct comparisons, shows a greater maximal antitumor effect than Sorafenib. Sorafenib demonstrates broad activity across various HCC cell lines by targeting the Raf/MEK/ERK pathway and angiogenesis. Understanding the distinct mechanisms and differential efficacy of these agents in specific molecular contexts is critical for designing rational combination therapies and developing strategies to overcome drug resistance in the treatment of hepatocellular carcinoma.
Lenvatinib in Thyroid Cancer: A Comparative Analysis Against Other Tyrosine Kinase Inhibitors
In the landscape of targeted therapies for advanced thyroid cancer, Lenvatinib has emerged as a potent multi-targeted tyrosine kinase inhibitor (TKI). This guide provides a detailed comparative analysis of this compound against other prominent TKIs, such as Sorafenib and Cabozantinib, focusing on their performance in clinical trials, underlying mechanisms of action, and safety profiles. This objective comparison is intended for researchers, scientists, and drug development professionals to inform further research and clinical understanding.
Mechanism of Action: A Multi-Pronged Approach
In comparison, Sorafenib also targets multiple kinases, including RAF, VEGFR2, VEGFR3, PDGFR, RET, and KIT.[4][5] Cabozantinib's mechanism of action involves the inhibition of VEGFR2, c-MET, and RET.[6][7] The differential targeting of these kinases may account for the observed differences in clinical efficacy and safety profiles among these agents.
Caption: Comparative Signaling Pathways of this compound, Sorafenib, and Cabozantinib.
Clinical Efficacy: A Head-to-Head Comparison
Table 1: Comparative Efficacy in Differentiated Thyroid Cancer
| TKI | Trial | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | SELECT | 18.3 months | 64.8% |
| Kim et al., 2022 (Real-World)[8] | 35.3 months | 59% | |
| Sorafenib | DECISION | 10.8 months | 12.2% |
| Kim et al., 2022 (Real-World)[8] | 13.3 months | 24% | |
| Cabozantinib | COSMIC-311 (Second/Third Line)[9] | 5.8 - 7.6 months (depending on prior therapy) | 4-8% |
| Placebo | SELECT | 3.6 months | 1.5% |
| DECISION | 5.8 months | 0.5% |
Safety and Tolerability
The safety profiles of these TKIs are a critical consideration in treatment decisions. Adverse events are common and often lead to dose reductions or interruptions. A systematic review and meta-analysis highlighted the differing safety profiles of this compound and Sorafenib.
Table 2: Comparative Safety Profile (All Grades)
| Adverse Event | This compound | Sorafenib | Key Difference |
| Hand-Foot Syndrome | 32.1%[10] | 75.6%[10] | Significantly more frequent with Sorafenib. |
| Hypertension | 73%[1] | 59%[11] | More frequent with this compound. |
| Diarrhea | 49% | Common | Common with both, rates vary across studies. |
| Proteinuria | 31%[11] | 0%[11] | Significantly more frequent with this compound. |
| Alopecia | 3%[11] | 25%[11] | More frequent with Sorafenib. |
| Voice Change | More Frequent[10] | Less Frequent[10] | More common with this compound. |
| Nausea | More Frequent[10] | Less Frequent[10] | More common with this compound. |
| Vomiting | More Frequent[10] | Less Frequent[10] | More common with this compound. |
| Hypocalcemia | Less Frequent[10] | More Frequent[10] | More common with Sorafenib. |
| Rash | Less Frequent[10] | More Frequent[10] | More common with Sorafenib. |
| Elevated ALT/AST | Less Frequent[10] | More Frequent[10] | More common with Sorafenib. |
Experimental Protocols
Detailed methodologies of the key clinical trials are crucial for the critical appraisal of the evidence.
SELECT Trial (this compound)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[1]
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.
Caption: Workflow of the SELECT Clinical Trial.
DECISION Trial (Sorafenib)
-
Study Design: An international, multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[5][6]
-
Patient Population: Patients with locally advanced or metastatic, radioactive iodine-refractory, differentiated thyroid cancer (papillary, follicular, and Hürthle cell) who had progressed within the past 14 months and had received no prior systemic therapy.[4][6]
-
Treatment: Patients were randomized 1:1 to receive Sorafenib (400 mg twice daily) or a matching placebo.[5][6] Patients in the placebo group could cross over to open-label Sorafenib upon disease progression.[4]
-
Secondary Endpoints: Overall Survival (OS), time to progression, and response rate.[6]
COSMIC-311 Trial (Cabozantinib)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.
-
Patient Population: Patients with radioiodine-refractory differentiated thyroid cancer who had progressed during or after prior VEGFR-targeted therapy (up to two prior regimens, including this compound and/or Sorafenib).
-
Treatment: Patients were randomized 2:1 to receive Cabozantinib (60 mg once daily) or a matching placebo. Randomization was stratified by prior this compound treatment and age.
-
Co-Primary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).
-
Secondary Endpoints: Safety, Overall Survival (OS), and quality of life.
Conclusion
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound Compared with Sorafenib as a First-Line Treatment for Radioactive Iodine-Refractory, Progressive, Differentiated Thyroid Carcinoma: Real-World Outcomes in a Multicenter Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Sorafenib in radioactive iodine-refractory, locally advanced or metastatic differentiated thyroid cancer: a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncozine.com [oncozine.com]
- 7. Increased Progression-Free Survival with Cabozantinib Versus Placebo in Patients with Radioiodine-Refractory Differentiated Thyroid Cancer Irrespective of Prior Vascular Endothelial Growth Factor Receptor-Targeted Therapy and Tumor Histology: A Subgroup Analysis of the COSMIC-311 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Real-World this compound Versus Sorafenib in Patients With Advanced Hepatocellular Carcinoma: A Propensity Score Matching Analysis [frontiersin.org]
- 9. ascopubs.org [ascopubs.org]
- 10. media-us.eisai.com [media-us.eisai.com]
- 11. A phase 3 (COSMIC-311), randomized, double-blind, placebo-controlled study of cabozantinib in patients with radioiodine (RAI)-refractory differentiated thyroid cancer (DTC) who have progressed after prior VEGFR-targeted therapy. - ASCO [asco.org]
Lenvatinib in Combination with Immune Checkpoint Inhibitors Versus Monotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of lenvatinib, a multi-kinase inhibitor, when used in combination with immune checkpoint inhibitors (ICIs) versus its use as a monotherapy. The analysis is based on data from pivotal clinical trials and supportive preclinical studies, with a focus on advanced hepatocellular carcinoma (HCC), a primary area of investigation for this combination.
Executive Summary
The combination of this compound with an immune checkpoint inhibitor, such as pembrolizumab or nivolumab, has been investigated as a strategy to enhance the anti-tumor response observed with either agent alone. This compound's mechanism of action, which includes the inhibition of vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), is thought to create a more favorable tumor microenvironment for immunotherapy.[1] This immunomodulatory effect, combined with the direct T-cell activation by ICIs, forms the basis of the synergistic potential of this combination therapy.[2][3]
Quantitative Data Comparison
The following tables summarize the key efficacy and safety outcomes from comparative studies of this compound plus ICI versus this compound monotherapy.
Table 1: Efficacy Outcomes in Advanced Hepatocellular Carcinoma (LEAP-002 Trial)[6][7]
| Endpoint | This compound + Pembrolizumab | This compound Monotherapy | Hazard Ratio (95% CI) |
| Median Overall Survival (OS) | 21.2 months | 19.0 months | 0.84 (0.71-1.00) |
| Median Progression-Free Survival (PFS) | 8.2 months | 8.0 months | 0.87 (0.73-1.02) |
| Objective Response Rate (ORR) | 26.1% | 17.5% | - |
| Median Duration of Response (DOR) | 16.6 months | 10.4 months | - |
Data from the final analysis of the LEAP-002 trial presented at ESMO 2022 and with longer-term follow-up.[3][6][7]
Table 2: Meta-Analysis of this compound + ICIs vs. This compound Monotherapy in aHCC[5][8]
| Endpoint | Hazard Ratio (95% CI) | P-value | Interpretation |
| Overall Survival (OS) | 1.53 (1.34-1.74) | <0.001 | Significant improvement in OS with combination therapy. |
| Progression-Free Survival (PFS) | 1.51 (1.34-1.72) | <0.001 | Significant improvement in PFS with combination therapy. |
This meta-analysis included 8 studies with 1594 patients and suggests a statistically significant benefit for the combination therapy.[5][8]
Table 3: Real-World Study of this compound + Pembrolizumab vs. This compound Monotherapy in Unresectable HCC[4]
| Endpoint (mRECIST) | This compound + Pembrolizumab | This compound Monotherapy | P-value |
| Median Progression-Free Survival (PFS) | 8.4 months | 4.9 months | 0.033 |
| Objective Response Rate (ORR) | 57.4% | 32.2% | 0.010 |
| Disease Control Rate (DCR) | 85.2% | 62.7% | 0.009 |
Experimental Protocols
LEAP-002 Study Protocol (NCT03713593)[2][9][10]
-
Study Design: A global, randomized, double-blind, placebo-controlled, phase 3 trial.[2][9]
-
Patient Population: Patients aged 18 years or older with unresectable hepatocellular carcinoma, Child-Pugh class A liver disease, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and no prior systemic therapy for advanced disease.[9][10]
-
Randomization: Patients were randomized 1:1 to receive either this compound plus pembrolizumab or this compound plus placebo.[9]
-
Treatment Regimen:
-
Combination Arm: this compound (8 mg or 12 mg daily based on body weight) orally, plus pembrolizumab (200 mg) administered intravenously every 3 weeks.[9][10]
-
Monotherapy Arm: this compound (8 mg or 12 mg daily based on body weight) orally, plus placebo administered intravenously every 3 weeks.[9][10]
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[3][10]
-
Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety.[10]
Visualizations
Signaling Pathways and Mechanisms of Action
The synergistic anti-tumor effect of combining this compound with an immune checkpoint inhibitor is believed to stem from their complementary mechanisms of action. This compound, by inhibiting VEGFR and FGFR signaling, not only curtails tumor angiogenesis but also modulates the tumor microenvironment to be more receptive to an anti-tumor immune response. This includes a reduction in tumor-associated macrophages and an increase in activated CD8+ T cells.[2][3] The ICI, such as pembrolizumab, then acts to block the PD-1/PD-L1 axis, thereby unleashing the full cytotoxic potential of these T cells against the tumor.
Caption: Synergistic anti-tumor activity of this compound and ICIs.
Experimental Workflow: LEAP-002 Trial
The following diagram illustrates the workflow of the LEAP-002 clinical trial, from patient screening and randomization to treatment and follow-up.
Caption: Simplified workflow of the LEAP-002 phase 3 clinical trial.
Conclusion
The combination of this compound with immune checkpoint inhibitors represents a rational and promising therapeutic strategy. While the landmark LEAP-002 trial did not demonstrate a statistically significant improvement in the primary endpoints of OS and PFS for the combination over this compound monotherapy in the first-line treatment of advanced HCC, the data does suggest potential clinical benefits, particularly in terms of higher response rates and longer duration of response. Meta-analyses and real-world evidence further support the enhanced efficacy of the combination.
The unexpected robust performance of the this compound monotherapy arm in the LEAP-002 trial underscores its potency as a standalone treatment for advanced HCC.[3] For drug development professionals, these findings highlight the complexities of demonstrating superiority in a landscape of increasingly effective therapies. Future research should focus on identifying biomarkers to select patients who are most likely to benefit from the combination therapy, and to explore the efficacy of this combination in other tumor types. The detailed experimental protocols and data presented in this guide provide a foundation for designing and interpreting future studies in this area.
References
- 1. This compound and immune-checkpoint inhibitors in hepatocellular carcinoma: mechanistic insights, clinical efficacy, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound plus pembrolizumab versus this compound plus placebo for advanced hepatocellular carcinoma (LEAP-002): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. merck.com [merck.com]
- 5. onclive.com [onclive.com]
- 6. KEYTRUDA® (pembrolizumab) and LENVIMA® (this compound) | Mechanisms of Action [keytrudalenvimahcp.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 10. ascopubs.org [ascopubs.org]
A Head-to-Head Look: Validating Preclinical Biomarkers for Lenvatinib Efficacy
For researchers, scientists, and drug development professionals, identifying robust predictive biomarkers is paramount to optimizing cancer therapies. This guide provides a comparative analysis of preclinical biomarkers for Lenvatinib, a multi-targeted tyrosine kinase inhibitor. We delve into experimental data from preclinical models, offering insights into which markers hold the most promise for predicting therapeutic response.
This compound exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[1] This multi-targeted mechanism suggests that a variety of biomarkers could potentially predict its efficacy. Preclinical studies are essential to validate these candidates before they can be translated into clinical practice.
Comparative Analysis of Preclinical Biomarkers
Preclinical investigations in various cancer models have highlighted several promising biomarkers. These can be broadly categorized into those related to the tumor microenvironment's vascularity and those intrinsic to the cancer cells' signaling pathways.
Tumor Vasculature Characteristics as Predictive Biomarkers
A key aspect of this compound's mechanism is its potent anti-angiogenic activity.[2][3] Preclinical studies in human tumor xenograft models have demonstrated a strong correlation between the characteristics of the tumor vasculature and the response to this compound.
One study divided 19 human tumor xenograft models into this compound-sensitive and relatively resistant subgroups. Immunohistochemical analysis revealed that a "vascular score," comprising high microvessel density (MVD) and low pericyte coverage, was significantly higher in the sensitive subgroup.[2] This suggests that tumors with a dense and immature vasculature are more susceptible to this compound's anti-angiogenic effects.
| Biomarker | Preclinical Model | Method of Measurement | Correlation with this compound Response | Reference |
| Microvessel Density (MVD) | Human tumor xenografts | Immunohistochemistry (CD31 staining) | High MVD associated with increased sensitivity. | [2] |
| Pericyte Coverage | Human tumor xenografts | Immunohistochemistry (α-SMA staining) | Low pericyte coverage associated with increased sensitivity. | [2] |
| Vascular Score (High MVD + Low Pericyte Coverage) | Human tumor xenografts | Immunohistochemistry | Significantly higher in this compound-sensitive tumors. | [2] |
Signaling Pathway-Related Biomarkers
Given this compound's inhibition of multiple signaling pathways, biomarkers related to these pathways are strong candidates for predicting response.
FGFR Signaling: The FGF/FGFR axis is a crucial driver in many cancers. Preclinical models have shown that this compound inhibits FGF-driven angiogenesis and demonstrates antiproliferative activity in cancer cell lines dependent on the FGF signaling pathway.[4] In a study on hepatocellular carcinoma (HCC), tumor FGFR4 levels were identified as an independent predictor of response to this compound.[5]
Circulating Biomarkers: Analysis of circulating biomarkers offers a less invasive method for predicting treatment response. In preclinical models and supported by clinical trial data, changes in the levels of several circulating factors have been associated with this compound activity. For instance, increases in plasma FGF23 are a known pharmacodynamic biomarker of FGFR inhibition.[6] The REFLECT clinical trial, which had a basis in preclinical findings, also suggested that higher baseline levels of serum FGF21 may be predictive of longer overall survival with this compound compared to sorafenib.[4]
| Biomarker | Preclinical Model | Method of Measurement | Correlation with this compound Response | Reference |
| Tumor FGFR4 Expression | Hepatocellular carcinoma patient-derived xenografts (PDX) | Immunohistochemistry | Higher expression associated with a more favorable response. | [5] |
| Plasma FGF23 | Mouse models of renal cell carcinoma | ELISA | Increased levels indicate FGFR inhibition by this compound. | [6] |
| Serum FGF21 | (Supported by preclinical rationale) | ELISA | Higher baseline levels may predict better survival outcomes. | [4] |
| VEGF Expression | Human tumor xenografts | Immunohistochemistry | Tumors with high VEGF expression may be more sensitive. | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involved in biomarker validation for this compound, the following diagrams have been generated.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility of biomarker validation studies. Below are methodologies for key experiments cited in this guide.
Immunohistochemistry (IHC) for VEGFR2 and CD31 in Tumor Xenografts
Objective: To assess the expression of VEGFR2 on tumor cells and the microvessel density (MVD) using CD31 staining in formalin-fixed, paraffin-embedded (FFPE) tumor tissue from xenograft models.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Primary antibodies: Rabbit anti-VEGFR2, Rabbit anti-CD31
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Heat the slides in antigen retrieval solution using a microwave, pressure cooker, or water bath. Allow slides to cool to room temperature.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate slides with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides and apply DAB chromogen until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
Analysis:
-
VEGFR2: Score the percentage and intensity of stained tumor cells.
-
CD31 (MVD): Identify areas of highest vascular density ("hot spots") at low magnification. At high magnification, count the number of stained vessels in several fields of view.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum FGF21
Objective: To quantify the concentration of FGF21 in serum samples from preclinical models.
Materials:
-
Commercially available FGF21 ELISA kit
-
Serum samples from treated and control animals
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve: Create a standard curve by performing serial dilutions of the FGF21 standard provided in the kit.
-
Sample Incubation: Add standards and serum samples to the appropriate wells of the microplate pre-coated with an anti-FGF21 antibody. Incubate as per the kit's instructions.
-
Washing: Wash the wells multiple times to remove unbound substances.
-
Detection Antibody: Add the biotin-conjugated anti-FGF21 antibody and incubate.
-
Enzyme Conjugate: Wash the wells and add streptavidin-HRP. Incubate.
-
Substrate Addition: Wash the wells and add the substrate solution. A color change will develop in proportion to the amount of bound FGF21.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Analysis:
-
Calculate the concentration of FGF21 in the serum samples by interpolating their absorbance values from the standard curve.
Western Blot for FGFR Signaling Pathway Proteins
Objective: To assess the activation state of the FGFR signaling pathway in tumor lysates by measuring the phosphorylation of key downstream proteins like FRS2α.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-FRS2α, Rabbit anti-total FRS2α, and an antibody for a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the tumor lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FRS2α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total FRS2α and the loading control to ensure equal protein loading.
Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein indicates the level of pathway activation.
Conclusion
The preclinical validation of biomarkers is a critical step in the development of targeted therapies like this compound. The evidence from preclinical models strongly suggests that both tumor vascular characteristics, such as MVD and pericyte coverage, and the status of signaling pathways, particularly the FGFR axis, are promising predictive biomarkers for this compound response. The experimental protocols provided herein offer a standardized approach for researchers to validate these and other potential biomarkers in their own preclinical studies. Further investigation and comparative analysis of these biomarkers will be instrumental in guiding the clinical application of this compound and personalizing cancer treatment.
References
- 1. Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Biomarkers Predictive of Survival Benefit with this compound in Unresectable Hepatocellular Carcinoma: From the Phase III REFLECT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Fibroblast Growth Factor Receptor 4 Level Predicts the Efficacy of this compound in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FGFR Reactivates IFNγ Signaling in Tumor Cells to Enhance the Combined Antitumor Activity of this compound with Anti-PD-1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Lenvatinib in Combination with Chemotherapy: A Comparative Guide to Synergistic and Antagonistic Effects
Lenvatinib, a multi-kinase inhibitor, has demonstrated significant therapeutic potential in various cancers by targeting key signaling pathways involved in tumor growth and angiogenesis.[1][2][3][4] This guide provides a comprehensive comparison of the synergistic and, where applicable, antagonistic effects of this compound when combined with various chemotherapy agents. The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical and clinical experimental data, detailed methodologies, and visual representations of the underlying biological mechanisms.
I. This compound and Paclitaxel
The combination of this compound with the microtubule inhibitor Paclitaxel has shown promising synergistic effects in preclinical models of anaplastic thyroid cancer (ATC) and in clinical trials for ovarian and endometrial cancers.
Preclinical Evidence: Anaplastic Thyroid Cancer
In ATC cell lines, the addition of this compound to Paclitaxel synergistically inhibited colony formation and tumor growth in nude mice.[5][6] This combination also led to an enhanced G2/M phase cell cycle arrest and a significant increase in apoptosis compared to either drug alone.[6][7]
Table 1: Synergistic Effects of this compound and Paclitaxel in Anaplastic Thyroid Cancer Models
| Parameter | This compound Monotherapy | Paclitaxel Monotherapy | This compound + Paclitaxel | Citation |
| Colony Formation | Inhibition | Greater Inhibition | Synergistic Inhibition | [5][6] |
| Tumor Growth (in vivo) | Less Effective | More Effective | Synergistic Inhibition | [5][6] |
| G2/M Phase Arrest | Increase | Increase | Synergistic Increase | [6] |
| Apoptosis | Increase | Increase | Synergistic Increase | [6] |
Clinical Evidence: Ovarian and Endometrial Cancers
A phase I clinical trial investigating this compound plus weekly Paclitaxel in patients with recurrent endometrial cancer and platinum-resistant epithelial ovarian cancer demonstrated a notable overall response rate (ORR) of 65%.[8] The combination was found to be active and the recommended phase II dose was established at 16 mg of this compound with weekly Paclitaxel.[8]
Experimental Protocol: In Vitro Synergy in ATC
-
Cell Lines: Human anaplastic thyroid cancer cell lines (e.g., 8305C, C643, 8505C).
-
Treatments: Cells were treated with varying concentrations of this compound, Paclitaxel, or a combination of both.
-
Colony Formation Assay: Cells were seeded in 6-well plates and treated with the drugs. After a designated incubation period, colonies were fixed, stained, and counted.
-
Cell Cycle Analysis: Cells were treated, harvested, fixed in ethanol, and stained with propidium iodide. DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide apoptosis detection kit followed by flow cytometry analysis.
II. This compound and Doxorubicin
The combination of this compound with the topoisomerase II inhibitor Doxorubicin has demonstrated synergistic antitumor effects in preclinical models of anaplastic thyroid cancer.
Preclinical Evidence: Anaplastic Thyroid Cancer
Studies have shown that this compound enhances the antitumor effects of Doxorubicin in ATC cell lines and xenograft models.[9][10][11][12] The combination synergistically inhibited cell proliferation, colony formation, migration, and invasion.[9][13] Furthermore, the combined treatment led to increased apoptosis and G2/M cell cycle arrest compared to monotherapy.[10][11][12]
Table 2: Synergistic Effects of this compound and Doxorubicin in Anaplastic Thyroid Cancer Models
| Parameter | This compound Monotherapy | Doxorubicin Monotherapy | This compound + Doxorubicin | Citation |
| Cell Proliferation | Inhibition | Greater Inhibition | Significant Synergistic Inhibition | [9][11][12] |
| Colony Formation | Inhibition | Inhibition | Stronger Synergistic Inhibition | [10][13] |
| Cell Migration & Invasion | Inhibition | Inhibition | Potentiated Inhibition | [9][13] |
| Apoptosis | Induction | Induction | Synergistic Induction | [10] |
| G2/M Phase Arrest | Induction | Induction | Enhanced Induction | [10] |
| Tumor Growth (in vivo) | Inhibition | Greater Inhibition | Significant Synergistic Inhibition | [11][12] |
Experimental Protocol: In Vivo Antitumor Effect in ATC Xenografts
-
Animal Model: Nude mice were subcutaneously injected with human anaplastic thyroid cancer cells.
-
Treatment Groups: Mice were randomized into groups receiving vehicle control, this compound alone, Doxorubicin alone, or the combination of this compound and Doxorubicin.
-
Drug Administration: this compound was administered orally, and Doxorubicin was administered via intraperitoneal injection.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Immunohistochemistry: At the end of the study, tumors were excised, and immunohistochemical staining was performed for proliferation markers (e.g., Ki-67).
III. This compound and Cisplatin
The combination of this compound with the DNA cross-linking agent Cisplatin has shown synergistic effects in bladder cancer and favorable outcomes in advanced hepatocellular carcinoma.
Preclinical Evidence: Bladder Cancer
In vitro studies using bladder cancer cell lines demonstrated that this compound sensitizes these cells to Cisplatin, resulting in a synergistic cytotoxic effect.[14][15][16] The proposed mechanism involves the induction of apoptosis and the inhibition of the EGFR/ERK/P38/NF-κB signaling pathway by this compound.[14][15]
Clinical Evidence: Advanced Hepatocellular Carcinoma
A multicenter phase II trial evaluated the efficacy and safety of this compound combined with hepatic arterial infusion chemotherapy (HAIC) with Cisplatin in patients with advanced hepatocellular carcinoma.[17] This combination therapy yielded a favorable overall response rate and overall survival and was well-tolerated.[17][18]
Experimental Protocol: In Vitro Cytotoxicity Assay in Bladder Cancer
-
Cell Lines: Human bladder cancer cell lines (e.g., TSGH-8301, T24).
-
MTT Assay: Cells were seeded in 96-well plates and treated with various concentrations of this compound, Cisplatin, or their combination for 24 and 48 hours. Cell viability was assessed using the MTT assay.
-
Flow Cytometry for Apoptosis: Apoptotic events were quantified by flow cytometry after staining with Annexin V and propidium iodide.
-
Western Blot Analysis: Protein expression of key signaling molecules in the EGFR/ERK/P38/NF-κB pathway was analyzed by Western blotting to elucidate the mechanism of synergy.
IV. This compound with Etoposide and Ifosfamide
The combination of this compound with the chemotherapy agents Etoposide (a topoisomerase II inhibitor) and Ifosfamide (an alkylating agent) has shown promising antitumor activity in patients with relapsed or refractory osteosarcoma.
Clinical Evidence: Relapsed or Refractory Osteosarcoma
A phase I/II trial (ITCC-050) demonstrated that this compound in combination with Etoposide and Ifosfamide has notable antitumor activity in this patient population.[19][20][21] The combination was associated with good progression-free survival outcomes.[19] The proposed synergistic mechanism involves the inhibition of angiogenesis by this compound, which may increase the uptake of the chemotherapy agents into the tumor tissue.[22]
Table 3: Clinical Efficacy of this compound with Etoposide and Ifosfamide in Osteosarcoma
| Endpoint | Result | Citation |
| Recommended Phase II Dose | This compound 14 mg/m² per day + Etoposide 100 mg/m² per day and Ifosfamide 3000 mg/m² per day on days 1-3 of a 21-day cycle | [19][20][21][23] |
| 4-Month Progression-Free Survival | 51% (binomial estimate) / 80% (Kaplan-Meier estimate) | [19][23] |
| Median Progression-Free Survival | 8.7 months | [19] |
V. This compound and FOLFOX
The combination of this compound with the FOLFOX regimen (infusional fluorouracil, folinic acid, and oxaliplatin) has demonstrated synergistic antitumor effects in preclinical models of hepatocellular carcinoma (HCC).
Preclinical Evidence: Hepatocellular Carcinoma
In patient-derived xenograft (PDX) models of HCC, combining this compound with FOLFOX resulted in a significantly higher tumor growth inhibition rate compared to either therapy alone.[24] The mechanism of this synergy involves the enhanced inhibition of angiogenesis and the phosphorylation of VEGFR2, RET, and ERK.[24]
Table 4: Synergistic Effects of this compound and FOLFOX in HCC PDX Models
| Parameter | This compound Monotherapy | FOLFOX Monotherapy | This compound + FOLFOX | Citation |
| Tumor Growth Inhibition | Inhibition | Inhibition | Higher Synergistic Inhibition | [24] |
| Angiogenesis (in vivo) | Inhibition | - | Significant Inhibition | [24] |
| p-VEGFR2, p-RET, p-ERK | Inhibition | - | Enhanced Inhibition | [24] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with chemotherapy are often attributed to its multi-targeted inhibition of signaling pathways that are crucial for tumor cell survival, proliferation, and angiogenesis.
Caption: this compound's multi-targeted inhibition combined with chemotherapy-induced DNA damage leads to synergistic tumor growth inhibition.
References
- 1. Frontiers | this compound resistance mechanism and potential ways to conquer [frontiersin.org]
- 2. qingmupharm.com [qingmupharm.com]
- 3. Application and Resistance Mechanisms of this compound in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providence.elsevierpure.com [providence.elsevierpure.com]
- 5. This compound enhances the antitumor effects of paclitaxel in anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances the antitumor effects of paclitaxel in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. This compound Promotes the Antitumor Effect of Doxorubicin in Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Promotes the Antitumor Effect of Doxorubicin in Anaplastic Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes the antitumor effect of doxorubicin in anaplastic thyroid cancer - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 16. Mechanistic insights of this compound: enhancing cisplatin sensitivity, inducing apoptosis, and suppressing metastasis in bladder cancer cells through EGFR/ERK/P38/NF-κB signaling inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multicenter Phase II Trial of this compound plus Hepatic Intra-Arterial Infusion Chemotherapy with Cisplatin for Advanced Hepatocellular Carcinoma: LEOPARD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination Therapy of this compound and Hepatic Arterial Infusion Chemotherapy Using Cisplatin With Lipiodol and 5-Fluorouracil: A Potential Breakthrough Therapy for Unresectable Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination of this compound and Etoposide/Ifosfamide for Relapsed or Refractory Osteosarcoma - The ASCO Post [ascopost.com]
- 20. This compound with etoposide plus ifosfamide in patients with refractory or relapsed osteosarcoma (ITCC-050): a multicentre, open-label, multicohort, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cancernetwork.com [cancernetwork.com]
- 24. Synergistic Effect of this compound and Chemotherapy in Hepatocellular Carcinoma Using Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Lenvatinib: A Procedural Guide for Laboratory Professionals
Lenvatinib is a potent kinase inhibitor used in cancer therapy; as such, it is classified as a hazardous, cytotoxic drug requiring specialized handling and disposal procedures to ensure personnel safety and environmental protection.[1][2][3] Adherence to these guidelines is critical to mitigate risks associated with exposure to this compound. All disposal actions must comply with applicable local, state, and federal regulations.[4][5][6]
Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, appropriate personal protective equipment must be worn. The following table summarizes the required PPE based on safety data sheet recommendations.[7][8][9][10]
| PPE Category | Specification |
| Gloves | Double-gloving with chemo-rated, powder-free gloves is recommended.[10] |
| Eye Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[4][8] |
| Lab Coat/Gown | An impermeable, long-sleeved gown that is cuffed and ties in the back should be used.[11] |
| Respiratory | For handling powders or creating aerosols, a NIOSH-approved respirator or full-face respirator is necessary.[2][8] |
Standard Operating Procedure for this compound Disposal
The following step-by-step procedure outlines the disposal process for unused this compound and materials contaminated during research activities.
1. Waste Segregation and Collection:
-
Identify Waste: All materials that have come into contact with this compound, including unused or expired drug, contaminated labware (e.g., vials, syringes, pipette tips), and used PPE, must be treated as cytotoxic waste.[3][11]
-
Use Designated Containers: Collect all this compound waste in clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[1][3] These containers are often color-coded, typically with purple lids.[1][3]
2. Packaging and Labeling:
-
Seal Containers: Ensure the primary waste container is securely sealed to prevent any leakage.[12]
-
Labeling: The container must be clearly labeled with the cytotoxic symbol and identify the contents.[13] Follow institutional and regulatory guidelines for specific labeling requirements.
3. Final Disposal:
-
Licensed Disposal Vendor: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[4]
-
Incineration: The preferred method for disposing of cytotoxic waste is through high-temperature incineration by a specialized waste management service.[1][4]
-
Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into drains or sewer systems.[8][9][12]
Emergency Procedure: this compound Spills
In the event of a spill, immediate and proper cleanup is required to prevent exposure and contamination.
1. Secure the Area:
2. Contain the Spill:
-
For Powders: Gently cover the spill with a damp cloth or absorbent material to avoid raising dust.[2][9] DO NOT dry sweep.
-
For Liquids: Surround the spill with absorbent material to contain it.[7]
3. Cleanup:
-
Wearing full PPE, collect all contaminated materials.
-
Place all cleanup materials into a designated cytotoxic waste container.[5]
4. Decontamination:
-
Clean the spill area twice with an appropriate solvent, such as alcohol, followed by soap and water.[7][9]
Experimental Protocols
The reviewed safety data sheets and disposal guidelines do not provide specific experimental protocols for the chemical inactivation or degradation of this compound. The standard industry practice relies on containment, segregation, and high-temperature incineration as the primary methods of disposal.[1][4]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound cytotoxic waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. obaid.info [obaid.info]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. obaid.info [obaid.info]
- 10. osha.gov [osha.gov]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. chemicalbook.com [chemicalbook.com]
- 13. danielshealth.ca [danielshealth.ca]
Comprehensive Safety and Handling Protocol for Lenvatinib
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Lenvatinib is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a pharmaceutically active substance that may be harmful if swallowed, inhaled, or absorbed through the skin.[1] It can cause skin, eye, and respiratory irritation.[2][3] Furthermore, it is suspected of damaging fertility or the unborn child.[2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][5] | To protect eyes from dust, aerosols, and splashes of this compound. |
| Skin Protection | - Gloves: Chemical impermeable gloves (inspected prior to use). - Clothing: Wear fire/flame resistant and impervious clothing or a lab coat.[4][5] | To prevent skin contact with this compound. Contaminated clothing should be removed immediately.[6] |
| Respiratory Protection | A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[5] | To prevent inhalation of this compound dust or aerosols, especially when engineering controls are not sufficient.[1][7] |
Occupational Exposure Limits:
| Parameter | Value |
| Occupational Exposure Limit (OEL) | No data available[4][5] |
| OSHA PEL | Not available[8] |
| NIOSH REL | Not available[8] |
| ACGIH TLV | Not available[8] |
Safe Handling and Operational Procedures
Engineering Controls:
-
Handle this compound in a well-ventilated area.[4]
-
A laboratory fume hood or other appropriate local exhaust ventilation should be used to minimize exposure.[5]
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3][7]
General Handling:
-
Avoid the formation and inhalation of dust and aerosols.[4][5]
-
Do not eat, drink, or smoke when using this product.[3]
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][7] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][7] |
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.[4]
-
Ventilate: Ensure adequate ventilation.
-
Contain Spill: Wear appropriate PPE and contain the spill. Avoid generating dust.[5][7]
-
Clean-up: Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[5] Clean the surface thoroughly to remove residual contamination.[5]
-
Environmental Precautions: Prevent the product from entering drains or water courses.[6]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Recommended storage temperature is 4°C, sealed away from moisture and light.[3]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[7]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[5]
-
Contaminated packaging should be disposed of in the same manner as the product.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
